4-Iododiphenylmethane
Description
The exact mass of the compound 4-Iododiphenylmethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Iododiphenylmethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iododiphenylmethane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11I/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUNNMLRHRWXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374762 | |
| Record name | 4-Iododiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35444-94-1 | |
| Record name | 4-Iododiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 4-Iododiphenylmethane
An In-Depth Technical Guide to the Physicochemical Properties of 4-Iododiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Iododiphenylmethane is a halogenated aromatic hydrocarbon with significant utility in organic synthesis, serving as a key intermediate in the construction of more complex molecular architectures. Its application in fields ranging from medicinal chemistry to materials science necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive analysis of 4-Iododiphenylmethane, detailing its structural, physical, solubility, and spectroscopic characteristics. By grounding theoretical principles in practical experimental methodologies, this document serves as an essential resource for scientists seeking to effectively utilize this compound in their research and development endeavors. We explain not just the "what" but the "why" behind its behavior and the methods used to characterize it, ensuring a robust and applicable understanding.
Introduction: The Role and Relevance of 4-Iododiphenylmethane
The diphenylmethane scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of an iodine atom at the 4-position, yielding 4-Iododiphenylmethane, creates a versatile synthetic handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. Understanding its physical properties, such as melting point and solubility, is critical for reaction setup, purification, and formulation.[1][2] Furthermore, a complete spectroscopic profile is indispensable for reaction monitoring and quality control. This guide provides the core data and procedural knowledge required to handle and utilize 4-Iododiphenylmethane with confidence.
Molecular and Structural Properties
The intrinsic properties of a molecule are dictated by its structure. 4-Iododiphenylmethane consists of a diphenylmethane core where one phenyl ring is substituted with an iodine atom at the para position.
| Property | Value | Source |
| CAS Number | 35444-94-1 | [3][4][5] |
| Molecular Formula | C₁₃H₁₁I | [3][4][5] |
| Molecular Weight | 294.13 g/mol | [3][4][5] |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)I | [4] |
graph "molecular_structure" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10, fixedsize=true, width=0.4]; edge [color="#5F6368"];// Unsubstituted Phenyl Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; // Methylene Bridge CM [label="C", pos="1.8,0!"]; HMa [label="H", pos="1.8,0.5!"]; HMb [label="H", pos="2.2,0!"]; // Iodinated Phenyl Ring C7 [label="C", pos="2.8,0!"]; C8 [label="C", pos="3.67,0.5!"]; C9 [label="C", pos="4.54,0!"]; C10 [label="C", pos="4.54,-1!"]; C11 [label="C", pos="3.67,-1.5!"]; C12 [label="C", pos="2.8,-1!"]; I [label="I", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="5.5,0!"]; // Edges C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C6 -- CM; CM -- C7; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; C9 -- I; CM -- HMa; CM -- HMb;
}
Physical Properties
The bulk physical properties determine the state and handling requirements of the compound.
| Property | Value | Comments | Source |
| Appearance | Solid | Consistent with a moderate molecular weight aromatic compound. | |
| Melting Point | 38 °C | Relatively low, indicating moderate intermolecular forces. | [3] |
| Boiling Point | 151-152 °C @ 1 Torr | Vacuum distillation is required to prevent decomposition at higher temperatures. | [3] |
| Density (Predicted) | 1.540 ± 0.06 g/cm³ | The high density is attributed to the presence of the heavy iodine atom. | [3] |
Solubility Profile
The principle of "like dissolves like" is the primary determinant of solubility.[6] 4-Iododiphenylmethane has a large, nonpolar diarylmethane core and a C-I bond that introduces a small dipole. This structure dictates its solubility characteristics.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene | High | The aromatic structure of the solute has strong π-π stacking and van der Waals interactions with aromatic solvents. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a good balance of polarity and dispersibility to interact with both the aromatic rings and the C-I bond.[7] |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The polarity of these solvents can interact with the C-I dipole, while their organic portion solvates the aromatic rings.[7][8] |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The strong hydrogen-bonding network of alcohols is not effectively disrupted by the non-hydrogen-bonding solute.[8] |
| Aqueous | Water | Insoluble | The large, nonpolar organic structure cannot overcome the very strong hydrogen bonding of water. |
A detailed experimental protocol for quantitative solubility determination is provided in Section 6.2.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). The reference standard for both is Tetramethylsilane (TMS) at 0.0 ppm.[9][10]
¹H NMR (Proton NMR):
-
~7.30-7.40 ppm (m, 5H): These signals correspond to the five protons on the unsubstituted phenyl ring. The multiplet arises from complex spin-spin coupling.
-
~7.65 ppm (d, 2H): Protons on the iodinated ring ortho to the methylene bridge. They appear as a doublet due to coupling with the meta protons.
-
~6.95 ppm (d, 2H): Protons on the iodinated ring meta to the methylene bridge. They are shifted upfield relative to the other aromatic protons due to the electron-donating effect (via hyperconjugation) and anisotropic effects of iodine. They appear as a doublet from coupling to the ortho protons.
-
~3.95 ppm (s, 2H): The two protons of the methylene bridge (–CH₂–). They are chemically equivalent and appear as a singlet as there are no adjacent protons to couple with.
¹³C NMR (Carbon NMR):
-
~141 ppm: Quaternary carbon of the unsubstituted ring attached to the methylene group.
-
~138 ppm: Quaternary carbon of the iodinated ring attached to the methylene group.
-
~137 ppm: Carbons ortho to the iodine atom.
-
~130 ppm: Carbons meta to the iodine atom.
-
~129 ppm, ~128 ppm, ~126 ppm: Signals for the carbons of the unsubstituted phenyl ring.
-
~92 ppm: The ipso-carbon directly attached to the iodine atom. This signal is significantly shielded due to the "heavy atom effect."
-
~41 ppm: The methylene bridge carbon (–CH₂–).
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of chemical bonds, providing insight into the functional groups present.[11]
-
3100-3000 cm⁻¹ (Medium): Aromatic C-H stretching. Its presence indicates the aromatic rings.[12][13]
-
2920-2850 cm⁻¹ (Weak): Aliphatic C-H stretching from the methylene bridge.
-
~1595 cm⁻¹, ~1490 cm⁻¹ (Strong): C=C stretching vibrations within the aromatic rings. These are characteristic of aromatic compounds.[12]
-
~820 cm⁻¹ (Strong): C-H out-of-plane ("oop") bending for a 1,4-disubstituted (para) aromatic ring. This is a highly diagnostic peak.
-
< 600 cm⁻¹: C-I stretching. This bond vibration occurs in the low-frequency fingerprint region and can be difficult to assign definitively.[14]
Mass Spectrometry (MS)
MS provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
m/z = 294: Molecular ion peak [M]⁺. This corresponds to the molecular weight of the compound.
-
m/z = 167: [M-I]⁺ fragment. This prominent peak results from the loss of the iodine atom, which is a common fragmentation pathway for iodo-aromatics, leaving the stable diphenylmethyl cation.
-
m/z = 91: Tropylium ion [C₇H₇]⁺. A classic fragment resulting from the rearrangement of the benzyl cation, which is formed by cleavage of the bond between the methylene bridge and the iodinated ring.
Experimental Methodologies
The trustworthiness of physicochemical data relies on robust and well-executed experimental protocols.
Protocol: Melting Point Determination via Capillary Method
This method provides a sharp, reproducible melting range, which is indicative of sample purity.
-
Sample Preparation: Ensure the 4-Iododiphenylmethane sample is completely dry and finely powdered using a mortar and pestle. This ensures uniform heat distribution.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount (2-3 mm height) into the tube. Pack the sample tightly at the bottom by tapping or dropping it down a long glass tube.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating: Heat the block rapidly to ~25 °C (10-15 °C below the expected melting point of 38 °C).
-
Measurement: Decrease the heating rate to 1-2 °C per minute. A slow rate is crucial for thermal equilibrium, ensuring an accurate reading.
-
Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure sample will have a sharp melting range of <1 °C.
Protocol: Quantitative Solubility Determination via Gravimetric Method
This protocol determines the mass of solute that can dissolve in a given mass of solvent at a specified temperature.
-
Preparation: Add an excess amount of 4-Iododiphenylmethane to a tared vial to ensure saturation. Record the mass.
-
Solvent Addition: Add a known mass of the desired solvent to the vial and record the mass.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker bath (e.g., at 25 °C) for 24 hours. The extended time ensures the system reaches equilibrium.
-
Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known mass of the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent undissolved solid transfer.
-
Solvent Removal: Transfer the filtered solution to a pre-weighed dish and carefully evaporate the solvent under reduced pressure or a gentle stream of nitrogen.
-
Final Weighing: Once the solute is completely dry, weigh the dish again. The difference between this mass and the initial dish mass is the mass of dissolved 4-Iododiphenylmethane.
-
Calculation: Express solubility as grams of solute per 100 grams of solvent.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety.
-
Hazard Profile: 4-Iododiphenylmethane is classified as an irritant. It may cause skin, eye, and respiratory irritation.[3]
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[15][16] Avoid inhalation of dust and direct contact with skin and eyes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.[15] Halogenated compounds can be light-sensitive.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Conclusion
This technical guide has detailed the essential , providing a foundation for its intelligent application in research and development. The tabulated physical constants, predicted spectroscopic signatures, and robust experimental protocols offer both quick reference and in-depth procedural guidance. By understanding these core characteristics, from molecular structure to bulk behavior, researchers can optimize reaction conditions, streamline purification processes, and ensure the reliable and safe use of this valuable synthetic intermediate.
References
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Solid‐state NMR Spectroscopy of Iodine(I) Complexes. (2023). ResearchGate. [Link]
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Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis. (n.d.). ACS Publications. [Link]
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An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. (n.d.). NIH National Center for Biotechnology Information. [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]
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The Characterization of 4- and 5-Iodo-2-aminoindan. (n.d.). ResearchGate. [Link]
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Infrared Spectra of Some Common Functional Groups. (2025-01-01). Chemistry LibreTexts. [Link]
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Peptide Multi-Attribute Method (MAM) on the SmartMS-Enabled BioAccord LC-MS System. (2021-02-02). Waters Corporation. [Link]
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Synthesis, Properties, and Applications of Tetraphenylmethane-Based Molecular Materials for Light-Emitting Devices. (2025-08-10). ResearchGate. [Link]
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1,4-dioxane 1H proton nmr spectrum. (n.d.). Doc Brown's Chemistry. [Link]
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Infrared Spectroscopy Index. (n.d.). Doc Brown's Chemistry. [Link]
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Methane IR Spectrum. (n.d.). NIST WebBook. [Link]
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NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. [Link]
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Investigation of Four Sets of NMR Spectra for One Racemic Compound. (n.d.). NIH National Center for Biotechnology Information. [Link]
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Analytical Chemistry – Infrared (IR) Spectroscopy. (2015-02-05). Compound Interest. [Link]
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Selecting Internally Consistent Physicochemical Properties of Organic Compounds. (2025-08-06). ResearchGate. [Link]
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IR Infrared Spectroscopy Review. (2016-03-28). The Organic Chemistry Tutor via YouTube. [Link]
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A Framework to Guide Selection of Chemical Alternatives. (n.d.). NIH National Center for Biotechnology Information. [Link]
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Solubility of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents. (2025-08-10). ResearchGate. [Link]
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Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents. (2025-08-10). ResearchGate. [Link]
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Measurement and correlation of the solubility of 4,4′-oxydianiline in different organic solvents. (2025-08-07). ResearchGate. [Link]
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Iododiphenylmethane. (n.d.). Godo Shigen Co., Ltd.. [Link]
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An In-Depth Technical Guide to 4-Iododiphenylmethane (CAS 35444-94-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iododiphenylmethane is a versatile organic building block that holds significant potential in the realms of medicinal chemistry and materials science. Its diphenylmethane core provides a foundational scaffold found in numerous bioactive molecules, while the strategically positioned iodine atom serves as a highly reactive handle for a variety of powerful cross-coupling reactions. This guide offers a comprehensive overview of 4-Iododiphenylmethane, from its fundamental properties and synthesis to its applications and key reactions, providing researchers with the technical insights necessary to harness its synthetic utility.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. Key properties of 4-Iododiphenylmethane are summarized below.
| Property | Value | Source |
| CAS Number | 35444-94-1 | [1] |
| Molecular Formula | C₁₃H₁₁I | [1] |
| Molecular Weight | 294.13 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline solid | |
| Melting Point | 76-80 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |
Synthesis and Purification
While various methods can be conceptualized for the synthesis of 4-Iododiphenylmethane, a common and effective approach involves the iodination of diphenylmethane. The causality behind this choice lies in the directness of the route and the commercial availability of the starting material.
Illustrative Synthesis Protocol: Electrophilic Iodination of Diphenylmethane
This protocol describes a general procedure for the synthesis of 4-Iododiphenylmethane.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylmethane in a suitable inert solvent such as dichloromethane or chloroform.
-
Addition of Iodinating Agent: To the stirred solution, add an iodinating reagent such as N-Iodosuccinimide (NIS) and a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid). The use of a catalyst is crucial to activate the iodinating agent and facilitate the electrophilic aromatic substitution.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is then separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-Iododiphenylmethane.
Caption: General workflow for the synthesis of 4-Iododiphenylmethane.
Spectroscopic Characterization
The structural confirmation of 4-Iododiphenylmethane is achieved through a combination of spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings and the methylene bridge protons. The protons on the iodinated ring will exhibit distinct chemical shifts and coupling patterns compared to the unsubstituted ring. |
| ¹³C NMR | Resonances for all 13 carbon atoms. The carbon atom attached to the iodine will show a characteristic downfield shift. |
| FTIR | Characteristic absorption bands for C-H stretching of the aromatic and methylene groups, and C=C stretching of the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of 4-Iododiphenylmethane, along with characteristic fragmentation patterns. |
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 4-Iododiphenylmethane. A comprehensive Safety Data Sheet (SDS) should always be consulted prior to use.
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Store in a cool, dry place away from incompatible materials.
Applications in Research and Development
The synthetic utility of 4-Iododiphenylmethane stems from the reactivity of the carbon-iodine bond, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond in 4-Iododiphenylmethane is highly susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that can form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling:
This reaction forms a new carbon-carbon bond by coupling 4-Iododiphenylmethane with an organoboron compound, typically a boronic acid or ester. The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it a cornerstone of modern medicinal chemistry for the synthesis of biaryl and substituted aromatic structures.
Illustrative Protocol: Suzuki-Miyaura Coupling
-
Reactants: To a reaction vessel, add 4-Iododiphenylmethane, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. The crude product is then purified by column chromatography.
B. Heck-Mizoroki Reaction:
The Heck reaction couples 4-Iododiphenylmethane with an alkene to form a substituted alkene. This reaction is particularly useful for the synthesis of stilbene and cinnamate derivatives, which are common motifs in natural products and pharmaceuticals.
C. Buchwald-Hartwig Amination:
This powerful reaction enables the formation of a carbon-nitrogen bond by coupling 4-Iododiphenylmethane with a primary or secondary amine. The resulting arylamines are prevalent in a vast array of pharmaceuticals and functional materials.
D. Sonogashira Coupling:
The Sonogashira coupling reaction forms a carbon-carbon bond between 4-Iododiphenylmethane and a terminal alkyne, providing access to aryl alkynes. This methodology is invaluable for the synthesis of rigid molecular scaffolds and precursors for more complex structures.
Applications in Drug Discovery
The diphenylmethane scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with diverse biological activities. 4-Iododiphenylmethane serves as a key intermediate for the synthesis of novel drug candidates by allowing for the facile introduction of various substituents at the 4-position through the aforementioned cross-coupling reactions. This enables the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Applications in Materials Science
In materials science, 4-Iododiphenylmethane can be used as a monomer or building block for the synthesis of novel polymers and organic materials. The introduction of the diphenylmethane unit can impart desirable properties such as thermal stability and specific photophysical characteristics. The iodo-functionality allows for post-polymerization modification, enabling the tuning of material properties for applications in areas like organic electronics and sensor technology.
Conclusion
4-Iododiphenylmethane is a valuable and versatile building block for organic synthesis. Its utility is primarily derived from the reactivity of the carbon-iodine bond in a wide range of palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its properties, synthesis, safety, and applications, empowering researchers to effectively utilize this compound in their endeavors to create novel molecules with impactful applications in medicine and materials science.
References
Sources
An In-Depth Technical Guide to the Electrophilic Iodination of Diphenylmethane
Executive Summary
This technical guide provides a comprehensive overview of the electrophilic iodination of diphenylmethane, a key transformation for synthesizing valuable intermediates in materials science and drug development. We delve into the core mechanistic principles, explore the critical factors governing regioselectivity, and offer a comparative analysis of prevalent iodinating systems. This document is designed for researchers, chemists, and drug development professionals, providing not only theoretical grounding but also field-proven, detailed experimental protocols that emphasize safety, reproducibility, and efficiency. By explaining the causality behind experimental choices, this guide equips scientists with the knowledge to control the synthesis of mono- and di-iodinated diphenylmethane derivatives, primarily targeting the electronically favored and sterically accessible para positions.
Introduction: The Significance of the Iodinated Diphenylmethane Scaffold
The diphenylmethane skeleton is a foundational structure in organic chemistry, appearing in a vast array of functional materials, dyes, and pharmaceuticals. The introduction of iodine atoms onto its phenyl rings significantly enhances its synthetic versatility. The carbon-iodine bond, being the weakest of the carbon-halogen bonds, serves as a highly effective synthetic handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures. Iodinated diphenylmethanes are crucial precursors for polymers, high-performance resins, and specialized ligands. In the pharmaceutical context, the iodine atom can act as a heavy-atom substitute for X-ray crystallography or be a key component in radiolabeled diagnostic agents.
This guide focuses on the direct electrophilic substitution pathway to access these compounds, a method that is often more atom-economical than multi-step sequences involving Sandmeyer reactions or halogen exchange.
Mechanistic Principles of Electrophilic Aromatic Iodination
Electrophilic aromatic substitution (EAS) is the cornerstone of this transformation. The reaction proceeds via a canonical three-step mechanism involving the generation of a potent iodine electrophile, its attack on the electron-rich aromatic ring, and subsequent restoration of aromaticity.
The Challenge of Iodine's Reactivity
Unlike bromine and chlorine, molecular iodine (I₂) is a relatively weak electrophile. Direct reaction with moderately activated aromatic rings like those in diphenylmethane is kinetically sluggish. The reversibility of the reaction, where the product can be reduced back to the starting materials by the hydrogen iodide (HI) byproduct, further complicates the process.
To overcome these hurdles, practical electrophilic iodination requires the in-situ generation of a more powerful electrophilic iodine species, typically denoted as "I⁺". This is achieved by using one of two primary strategies:
-
Oxidative Systems : Molecular iodine is combined with a strong oxidizing agent (e.g., periodic acid, iodic acid, nitric acid). The oxidant converts I₂ into a highly electrophilic species and simultaneously consumes the HI byproduct, driving the reaction to completion.[1][2]
-
Pre-formed Iodine Electrophiles : Reagents such as N-Iodosuccinimide (NIS) contain a polarized N-I bond, rendering the iodine atom sufficiently electrophilic to react with arenes, often with the aid of a catalytic acid promoter.[3]
The general mechanism is illustrated below.
Caption: General workflow for an electrophilic iodination experiment.
Regioselectivity: The Predominance of Para-Substitution
In diphenylmethane, each phenyl ring is activated by the other via the methylene bridge (a weakly activating alkyl substituent). As an alkyl group, the benzyl substituent is an ortho, para-director.[4][5] This is due to the stabilization of the cationic σ-complex (arenium ion) intermediate through hyperconjugation and weak inductive effects.
When the electrophile attacks at the ortho or para position, a resonance structure can be drawn that places the positive charge on the carbon atom directly attached to the methylene bridge, which provides modest stabilization. However, the significant steric hindrance created by the bulky neighboring phenyl group strongly disfavors attack at the ortho positions.[6] Consequently, electrophilic substitution on diphenylmethane overwhelmingly yields the para-substituted product. For di-substitution, the reaction proceeds to give the 4,4'-disubstituted product.
Caption: Steric and electronic factors favor para-substitution.
Comparative Analysis of Key Iodinating Systems
The choice of iodinating agent is paramount and depends on factors such as substrate reactivity, desired selectivity (mono- vs. di-iodination), cost, and safety considerations.
| Iodinating System | Reagents | Typical Conditions | Advantages | Disadvantages |
| Iodine/Periodic Acid | I₂, H₅IO₆ | Acetic Acid, H₂SO₄ (cat.), 65-70 °C | High-yielding, cost-effective, reliable for polyalkylbenzenes.[7] | Requires heating, strongly acidic conditions may not be suitable for sensitive substrates. |
| Iodine/Iodic Acid | I₂, HIO₃ | Acetic Acid, H₂SO₄ | Powerful system capable of iodinating even deactivated arenes.[8] | Strongly acidic and oxidizing; potential for side reactions. |
| N-Iodosuccinimide | NIS, Acid (e.g., TFA, Acetic Acid) | CH₃CN or CH₂Cl₂, Room Temp. | Mild conditions, high selectivity, simple workup.[3][9] | NIS is more expensive than I₂; may require stoichiometric control to prevent di-iodination. |
| Iodine/Nitric Acid | I₂, HNO₃ | Acetic Acid, Room Temp. | Effective system, can iodinate acid-sensitive substrates like anilines.[10] | Potential for competing nitration, generation of NOx gases. |
Field-Proven Experimental Protocols
The following protocols are robust, self-validating procedures for the selective iodination of diphenylmethane.
Protocol 1: Synthesis of 4,4'-Diiododiphenylmethane using Iodine/Periodic Acid
This protocol is adapted from a trusted Organic Syntheses procedure for polyalkylbenzenes and is optimized for di-iodination.[7]
Step-by-Step Methodology:
-
Reagent Setup: In a 250 mL three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge diphenylmethane (8.41 g, 0.05 mol), iodine (15.2 g, 0.06 mol), and periodic acid dihydrate (H₅IO₆, 5.47 g, 0.024 mol).
-
Solvent Addition: Prepare a solvent mixture by carefully adding 5 mL of concentrated sulfuric acid to 150 mL of glacial acetic acid containing 25 mL of water. Add this solution to the reaction flask.
-
Reaction: Heat the resulting deep purple solution to 65–70 °C with vigorous stirring. Maintain this temperature for approximately 2-3 hours, or until the characteristic purple color of iodine has completely disappeared, leaving a pale yellow or colorless solution. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature, then pour it into 400 mL of water in a 1 L beaker. A solid precipitate will form. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the mixture is colorless to quench any residual active iodine species.
-
Purification: Collect the crude solid product by vacuum filtration on a Büchner funnel. Wash the filter cake thoroughly with three 100 mL portions of water. The product can be further purified by recrystallization from ethanol or acetone to yield 4,4'-diiododiphenylmethane as a white to off-white solid.
Protocol 2: Synthesis of 4-Iododiphenylmethane using N-Iodosuccinimide (NIS)
This protocol employs milder conditions suitable for achieving mono-iodination with high selectivity.[3][9]
Step-by-Step Methodology:
-
Reagent Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add diphenylmethane (16.82 g, 0.10 mol) and dissolve it in 100 mL of acetonitrile.
-
Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (22.5 g, 0.10 mol) to the solution in one portion. For selective mono-iodination, using a strict 1:1 stoichiometry is crucial.
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (0.4 mL, ~5 mol%).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Protect the reaction from light by wrapping the flask in aluminum foil. Monitor the consumption of diphenylmethane by TLC or GC-MS.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 200 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted NIS and iodine. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (eluting with hexanes) to afford pure 4-iododiphenylmethane.
Safety, Handling, and Waste Disposal
-
Reagents: Concentrated sulfuric and nitric acids are highly corrosive. Glacial acetic acid is corrosive and has a pungent odor. Handle all acids in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Iodine can cause stains and burns; avoid inhalation of its vapors. N-Iodosuccinimide is an irritant; avoid inhalation of the powder.
-
Solvents: Acetonitrile and dichloromethane are volatile and toxic. All solvent manipulations should be performed in a fume hood.
-
Waste Disposal: Acidic aqueous waste should be neutralized before disposal. Halogenated organic waste must be collected in a designated container. Solid byproducts like silver iodide should be disposed of according to institutional guidelines for heavy metal waste.
References
-
Tang, R. J., Milcent, T., & Crousse, B. (2018). The use of a hexafluoroisopropanol as solvent enables a mild and regioselective halogenation of a broad range of arenes and heterocycles with N-halosuccinimides. Journal of Organic Chemistry, 83(8), 930-938. [Link]
-
Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides in trifluoromethanesulfonic acid and BF3-H2O: powerful halogenating systems for deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770-15776. [Link]
-
Bahulayan, D., Sukumar, R., Sabu, K. R., & Lalithambika, M. (1999). An easy synthesis of 4,4′-diaminodiphenylmethanes: on natural kaolinites. Green Chemistry, 1(4), 191-193. [Link]
- Google Patents. (1988).
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. The Organic Chemistry Tutor. [Link]
- Google Patents. (1992).
-
MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]
-
Scribd. (n.d.). Di-Phenyl Methane. [Link]
-
Organic Syntheses. (1971). DIRECT IODINATION OF POLYALKYLBENZENES: IODODURENE. Org. Synth. 51, 94. [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]
-
ResearchGate. (2008). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. [Link]
-
National Institutes of Health. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(2), 394-400. [Link]
-
Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. [Link]
-
ResearchGate. (2012). A comparison of regioselectivity in electrophilic aromatic substitution.... [Link]
-
Organic Syntheses. (1963). N-IODOSUCCINIMIDE. Org. Synth. Coll. Vol. 4, p.545. [Link]
-
WordPress. (n.d.). I2 and Electrophilic I+ reagents. [Link]
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Professor Dave Explains. [Link]
-
YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. OChemOnline. [Link]
-
Royal Society of Chemistry. (1970). Mechanism of aromatic iodination by iodine and nitric acid. J. Chem. Soc. B. [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 4-Iododiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Iododiphenylmethane. By understanding the chemical nature of this compound and its potential degradation pathways, researchers can ensure its integrity, leading to more reliable and reproducible experimental outcomes. This document moves beyond generic recommendations to explain the underlying chemical principles that dictate proper handling and storage protocols.
Chemical Profile and Intrinsic Stability of 4-Iododiphenylmethane
4-Iododiphenylmethane is an aromatic iodide with a molecular structure that influences its reactivity and stability. The key features are the diphenylmethane backbone and the carbon-iodine (C-I) bond on one of the phenyl rings.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁I | N/A |
| Molecular Weight | 294.13 g/mol | N/A |
| Melting Point | 38 °C | N/A |
| Boiling Point | 151-152 °C at 1 Torr | N/A |
The C-I bond is the most labile part of the molecule and is susceptible to cleavage under various conditions, primarily due to its lower bond dissociation energy compared to other carbon-halogen bonds. This inherent weakness is the primary determinant of the compound's stability.
Key Factors Influencing the Stability of 4-Iododiphenylmethane
The degradation of 4-Iododiphenylmethane can be initiated or accelerated by several environmental factors. Understanding these is crucial for establishing effective storage protocols.
Light Sensitivity (Photodegradation)
Aryl iodides are known to be sensitive to light, particularly in the ultraviolet (UV) spectrum.[1] Exposure to light can provide the energy required to homolytically cleave the C-I bond, leading to the formation of an aryl radical and an iodine radical. This process is often the initial step in a cascade of degradation reactions. For drug substances, photostability is a critical parameter, and testing often involves exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV light.[2][3]
The mechanism of photodegradation can be complex, but a simplified representation is as follows:
Sources
Introduction: The Role of 4-Iododiphenylmethane in Modern Synthesis
An In-Depth Technical Guide to the Commercial Sourcing and Application of 4-Iododiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
4-Iododiphenylmethane (CAS No. 35444-94-1) is a pivotal aryl iodide intermediate in the field of organic synthesis.[1][2] Its structure, featuring a diphenylmethane core with a strategically placed iodine atom, renders it an exceptionally valuable building block for constructing complex molecular architectures. The high reactivity of the carbon-iodine bond, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental in medicinal chemistry for the synthesis of novel pharmaceutical agents and in materials science for the development of advanced organic materials, such as those used in organic light-emitting diodes (OLEDs).[3]
This guide provides a senior application scientist's perspective on sourcing high-quality 4-Iododiphenylmethane, offering critical criteria for supplier evaluation, protocols for in-house quality verification, and a detailed workflow for its most common and powerful application: the Suzuki-Miyaura cross-coupling reaction.
Navigating the Commercial Supplier Landscape: A Framework for Selection
Choosing a commercial supplier for a critical reagent like 4-Iododiphenylmethane extends beyond simply comparing prices. The integrity of your research and the success of your synthesis depend on the quality, consistency, and reliability of your starting materials. The following criteria form a robust framework for evaluating and selecting a supplier.
Purity and the Primacy of Analytical Data
The most critical factor is the verifiable purity of the compound. A reputable supplier must provide comprehensive analytical data for each batch.
-
Certificate of Analysis (CoA): This is non-negotiable. The CoA should specify the purity as determined by a primary analytical method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). It should also include results from spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton (¹H NMR) and ideally a carbon (¹³C NMR) spectrum are essential. These spectra not only confirm the identity of the molecule but also provide insight into the presence of residual solvents or structurally similar impurities that might not be resolved by chromatography.
-
Mass Spectrometry (MS): This data confirms the molecular weight of the compound, providing an additional layer of identity verification.
Causality: An impurity, even in small amounts, can have a profound negative impact on a reaction. For instance, a nucleophilic impurity could quench a catalyst or participate in side reactions, drastically reducing the yield and complicating the purification of the desired product.
Consistency and Batch-to-Batch Reproducibility
For long-term projects, particularly in drug development, ensuring consistency from one batch to the next is paramount. A supplier with robust quality management systems (e.g., ISO 9001 certification) is more likely to provide a consistent product. It is prudent to inquire about their process for managing batch variations and to request CoAs from different lots to compare purity profiles.
Packaging, Stability, and Logistics
4-Iododiphenylmethane, like many aryl iodides, can be sensitive to light and should be stored accordingly. Suppliers should package the material in amber glass bottles or other light-impenetrable containers, often under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For temperature-sensitive compounds, cold-chain transportation may be necessary.[1][4]
Safety Documentation and Regulatory Compliance
Every chemical must be accompanied by a comprehensive Safety Data Sheet (SDS). The SDS provides critical information on hazards, handling, storage, and emergency procedures.[5][6][7] For 4-Iododiphenylmethane, key hazards include potential skin, eye, and respiratory irritation.[8] The supplier must adhere to all relevant chemical safety and transportation regulations.
Key Commercial Suppliers of 4-Iododiphenylmethane
The following table summarizes a selection of reputable suppliers known to provide 4-Iododiphenylmethane and other fine chemicals. Researchers should always conduct their own due diligence based on the criteria outlined above.
| Supplier | Typical Purity | Analytical Data Provided | Key Strengths |
| Sigma-Aldrich (Merck) | ≥97% | CoA, NMR, GC/HPLC | Extensive documentation, global distribution, broad product portfolio. |
| TCI (Tokyo Chemical Industry) | >98% | CoA, NMR | High-purity reagents, excellent for research and development scales. |
| BLD Pharm | ≥97% | CoA, HPLC | Competitive pricing, offers a range of package sizes.[1] |
| Thermo Fisher Scientific (Alfa Aesar) | ≥97% | CoA, Spectroscopic Data | Strong supply chain, detailed product specifications and safety information.[7] |
| ChemicalBook | Varies | Aggregates multiple suppliers | Useful for price comparison and identifying a wide range of potential sources.[2] |
Application Focus: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, and it is a primary application for 4-Iododiphenylmethane.[9] The reaction couples an organoboron compound (like a boronic acid) with an organohalide using a palladium catalyst and a base.[10]
Catalytic Cycle Mechanism
The mechanism involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the final product and regenerate the catalyst.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 4-Benzyldiphenylmethane
This protocol describes a typical Suzuki-Miyaura coupling using 4-Iododiphenylmethane and phenylboronic acid.
Materials:
-
4-Iododiphenylmethane (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (solvent)
-
Water
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Iododiphenylmethane (e.g., 294 mg, 1.0 mmol).
-
Reagent Addition: Add phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (10.5 mg, 0.04 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Solvent Addition: Add toluene (10 mL) and water (2 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (argon or nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst, formed in situ, is sensitive to oxygen.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.[11]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-benzyldiphenylmethane.
Quality Control: A Protocol for In-House Verification
It is best practice to perform in-house QC on received starting materials, especially for sensitive or multi-step syntheses. NMR is the most efficient tool for this purpose.[12]
Caption: Workflow for in-house QC of 4-Iododiphenylmethane using ¹H NMR.
Step-by-Step ¹H NMR Analysis Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Iododiphenylmethane and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).[13] Ensure a sufficient number of scans (typically 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis:
-
Chemical Shift: Verify that the observed chemical shifts match the expected values for 4-Iododiphenylmethane. The aromatic protons will appear in the range of ~6.9-7.6 ppm, and the benzylic CH₂ protons will appear as a singlet around 3.9-4.0 ppm.
-
Integration: Integrate all peaks. The ratio of the aromatic protons to the benzylic protons should be correct (9H:2H).
-
Impurity Check: Look for any unexpected peaks. Small peaks may indicate residual solvent (e.g., a singlet at 1.56 ppm for water in DMSO-d6, or 7.26 ppm for residual CHCl₃ in CDCl₃) or synthesis-related impurities. Quantitative NMR (qNMR) can be used for precise purity determination if an internal standard of known purity is added.[12]
-
Safety, Handling, and Storage
-
Handling: Always handle 4-Iododiphenylmethane in a well-ventilated chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid inhalation of dust and contact with skin and eyes.[5][8]
-
Storage: Store the compound in a tightly sealed, light-resistant container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Sourcing high-purity 4-Iododiphenylmethane is a critical first step for any successful research or development program that relies on it. A meticulous approach to supplier selection—prioritizing comprehensive analytical data, batch-to-batch consistency, and proper documentation—mitigates significant project risk. By coupling rigorous supplier evaluation with in-house quality verification and employing robust, well-understood synthetic protocols like the Suzuki-Miyaura cross-coupling, researchers can confidently and efficiently advance their scientific objectives.
References
- ResearchGate. (n.d.). Iodine in Organic Synthesis.
- ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid.
-
Anmol Chemicals. (n.d.). Docusate Sodium or Dioctyl Sodium Sulfosuccinate Manufacturers. Retrieved from [Link]
- ResearchGate. (n.d.). Characterization of organic iodides with iodine-127 nuclear magnetic resonance spectroscopy.
- Google Patents. (n.d.). Process for the preparation of 4,4'-diaminodiphenylmethane and its derivatives.
- The Application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (n.d.).
- ResearchGate. (n.d.). An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites.
-
Holzgrabe, U. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Pharmaceutical and Biomedical Analysis, 176, 112800. Retrieved from [Link]
- Google Patents. (n.d.). A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Qualitative and Quantitative Application of NMR in Rilmenidine Dihydrogen Phosphate API and Its Related Impurity-B and Correlati.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis, Properties, and Applications of Tetraphenylmethane-Based Molecular Materials for Light-Emitting Devices.
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis and characterization of 4,4',-diaminodiphenylmethane Schiff bases.
-
MDPI. (2020). Synthesis of Magnetic Metal-Organic Frame Material and Its Application in Food Sample Preparation. Retrieved from [Link]
-
Longdom Publishing. (n.d.). The Impact of NMR Spectroscopy in Analytical Chemistry. Retrieved from [Link]
- ScienceDirect. (n.d.). Iodine catalysis: A green alternative to transition metals in organic chemistry and technology.
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
Beilstein-Institut. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2684–2722. Retrieved from [Link]
- Synthesis and characterization of tetraphenylmethane derivatives. (n.d.).
-
American Chemical Society. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for 4-Iododiphenylmethane in Suzuki Cross-Coupling Reactions
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has broad applicability in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3] 4-Iododiphenylmethane is a valuable building block, and its use in Suzuki cross-coupling reactions allows for the introduction of the diphenylmethyl moiety into a wide range of molecular architectures. The diphenylmethyl group is a key feature in many biologically active compounds, making this application particularly relevant for drug development professionals.
This document provides a comprehensive guide to the use of 4-iododiphenylmethane in Suzuki cross-coupling reactions. It delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and discusses the critical parameters that influence reaction outcomes. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to successfully design, execute, and optimize Suzuki couplings involving 4-iododiphenylmethane.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5] Understanding this mechanism is crucial for rationalizing the choice of reaction components and for troubleshooting suboptimal results. The key steps are:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (4-iododiphenylmethane) to a coordinatively unsaturated Pd(0) complex.[4][5] This step forms a square planar Pd(II) intermediate. The reactivity of the aryl halide is dependent on the nature of the halide, with the C-I bond being the most reactive, followed by C-Br and C-Cl. This high reactivity of the C-I bond makes 4-iododiphenylmethane an excellent substrate for Suzuki couplings.
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.[4][5] This process is typically facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[6][7] The choice of base is critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed biaryl product from the Pd(II) complex.[4][8] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Mechanistic Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Their Influence
The success of a Suzuki cross-coupling reaction hinges on the careful selection and optimization of several key parameters. For the coupling of 4-iododiphenylmethane, the following components are of paramount importance:
Palladium Catalyst and Ligands
The choice of the palladium source and the associated ligands is critical for achieving high catalytic activity and stability.[9] While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, they require in-situ reduction to the active Pd(0) species.[9] Pre-formed Pd(0) complexes such as Pd(PPh₃)₄ are also commonly employed.
The ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and promoting the key steps of the catalytic cycle. For the coupling of aryl iodides like 4-iododiphenylmethane, a variety of phosphine-based ligands have proven effective.
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Features |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1-5 | A widely used, commercially available Pd(0) catalyst. |
| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | 1-5 (Pd), 2-10 (Ligand) | A common Pd(II) precatalyst that is reduced in situ. |
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | 1-5 | An air-stable Pd(II) catalyst with a robust ligand. |
| Buchwald Ligands | (e.g., SPhos, XPhos) | 1-3 | Bulky, electron-rich phosphine ligands that promote the coupling of challenging substrates.[7] |
| N-Heterocyclic Carbenes (NHCs) | (e.g., IMes) | 1-5 | Offer high stability and catalytic activity.[6] |
Base
The base plays a multifaceted role in the Suzuki coupling, primarily in the activation of the organoboron reagent for transmetalation.[6][7] The choice of base can influence the reaction rate, yield, and the tolerance of various functional groups.
| Base | Strength | Typical Equivalents | Notes |
| K₂CO₃ | Moderate | 2-3 | A versatile and commonly used base. |
| Cs₂CO₃ | Strong | 2-3 | Often used for more challenging couplings. |
| K₃PO₄ | Strong | 2-3 | Effective in many systems, particularly with hindered substrates.[7] |
| NaOH | Strong | 2-3 | A strong, inexpensive base, often used in aqueous solvent mixtures.[10] |
| Et₃N | Organic, Weak | 2-4 | Can be used in specific cases, particularly in non-aqueous conditions.[11] |
Solvent
The solvent system must be capable of dissolving the reagents and catalyst, and its polarity can influence the reaction kinetics. Degassing the solvent prior to use is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
| Solvent | Polarity | Typical Use |
| Toluene | Non-polar | A common solvent for Suzuki reactions. |
| Dioxane | Polar aprotic | Widely used and effective for a broad range of substrates. |
| Tetrahydrofuran (THF) | Polar aprotic | Another common choice, often used in combination with water. |
| Dimethylformamide (DMF) | Polar aprotic | A highly polar solvent that can enhance the solubility of reagents.[11] |
| Ethanol/Water | Protic | "Green" solvent systems that can be highly effective.[12][13] |
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki cross-coupling of 4-iododiphenylmethane with various arylboronic acids. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.
General Protocol for Suzuki Cross-Coupling of 4-Iododiphenylmethane
This protocol is a general guideline and can be adapted for different scales and specific boronic acids.
Materials:
-
4-Iododiphenylmethane
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Caption: A typical experimental workflow for Suzuki cross-coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-iododiphenylmethane (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add 5 mL of degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Protocol Utilizing Microwave Irradiation
Microwave-assisted synthesis can significantly reduce reaction times.
Step-by-Step Procedure:
-
Reaction Setup: In a microwave reaction vial, combine 4-iododiphenylmethane (0.5 mmol), the arylboronic acid (0.6 mmol), cesium carbonate (1.0 mmol), and PdCl₂(dppf) (0.015 mmol, 3 mol%).
-
Solvent Addition: Add 3 mL of degassed 1,4-dioxane.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to 120 °C for 15-30 minutes.[1]
-
Workup and Purification: Follow the workup and purification steps as described in the general protocol.[1]
Troubleshooting and Optimization
While the provided protocols are robust, challenges can arise. Here are some common issues and potential solutions:
-
Low Yield:
-
Catalyst Deactivation: Ensure all reagents and solvents are properly degassed to remove oxygen.
-
Insufficient Base: The choice and amount of base can be critical. Consider screening different bases or increasing the equivalents.
-
Reaction Temperature: The reaction may require higher temperatures to proceed to completion.
-
-
Formation of Side Products:
-
Homocoupling: The coupling of two molecules of the boronic acid can occur. This can sometimes be suppressed by using a slight excess of the aryl halide or by carefully controlling the reaction temperature.
-
Dehalogenation: The reduction of 4-iododiphenylmethane to diphenylmethane can occur. This may be minimized by ensuring an oxygen-free environment and using a well-defined catalyst system.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. 4-Iododiphenylmethane serves as an excellent substrate for these reactions, providing a straightforward route to a diverse range of molecules containing the diphenylmethyl scaffold. By understanding the underlying mechanism and carefully controlling the reaction parameters—catalyst, ligand, base, and solvent—researchers can reliably and efficiently synthesize their target compounds. The protocols and guidelines presented in this document offer a solid foundation for the successful application of 4-iododiphenylmethane in Suzuki cross-coupling reactions, empowering scientists in their pursuit of novel chemical entities.
References
- DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
- Various Authors. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health.
- Schreiner, T., et al. (2025). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Graz University of Technology.
- Various Authors. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Various Authors. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling....
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
- Chemistry LibreTexts. (2023). Suzuki cross-coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction.
- National Institutes of Health. (n.d.). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium.
- Chemical Society Reviews (RSC Publishing). (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts.
- ResearchGate. (n.d.). Optimization of the model Suzuki coupling reaction between iodobenzene....
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- Organic Letters - ACS Publications. (n.d.). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.
- YouTube. (2020). Suzuki cross-coupling reaction.
- Graz University of Technology. (2025). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates.
- ResearchGate. (2025). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 12. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 13. rose-hulman.edu [rose-hulman.edu]
Application Note: Precision Synthesis of 4-Iododiphenylmethane Derivatives
This Application Note is structured as a comprehensive technical guide for the synthesis of 4-Iododiphenylmethane (4-IDPM), prioritizing high-fidelity chemical protocols and mechanistic insight.
Executive Summary & Strategic Value
4-Iododiphenylmethane (4-IDPM) is a "privileged scaffold" in drug discovery, serving as the core lipophilic anchor for numerous SGLT2 inhibitors (e.g., homologs of Dapagliflozin/Canagliflozin) and a versatile intermediate for material science. Its value lies in the aryl iodide moiety , which offers superior reactivity in Pd-catalyzed cross-couplings (Suzuki, Heck, Sonogashira) compared to its bromo- or chloro-analogs, allowing for late-stage diversification of the diarylmethane skeleton.
This guide details three distinct synthetic protocols, ranked by regiocontrol and scalability :
-
Method A (The "Architect" Route): Friedel-Crafts Alkylation (Highest Regiocontrol).
-
Method B (The "Soft" Route): Ionic Hydrogenation of Iodobenzophenone (Mildest Conditions).
-
Method C (The "Economy" Route): Direct Oxidative Iodination (Lowest Cost, Lower Selectivity).
Retrosynthetic Logic & Pathway Design
The synthesis of 4-IDPM poses a classic regioselectivity challenge: introducing an iodine atom specifically at the para position of one phenyl ring without poly-iodination or scrambling.
Strategic Disconnections
-
Path A (C-C Bond Formation): Disconnects at the benzylic carbon. Uses a pre-iodinated building block (4-iodobenzyl bromide) to lock the iodine position before coupling.
-
Path B (Functional Group Interconversion): Disconnects at the methylene bridge oxidation state. Reduces a ketone (4-iodobenzophenone) while preserving the labile C-I bond.
-
Path C (C-H Activation): Direct functionalization of diphenylmethane. Relies on electronic sterics for para selectivity.
Caption: Strategic disconnections for 4-IDPM. Green arrow indicates the preferred high-fidelity route.
Detailed Experimental Protocols
Method A: Friedel-Crafts Alkylation (Gold Standard)
Rationale: This method guarantees the position of the iodine atom by using a pre-functionalized starting material. It avoids the regioselectivity issues of direct iodination.
Reaction:
Reagents:
-
Benzene (Solvent & Reactant): 10 equiv. (Excess to prevent poly-alkylation)
-
4-Iodobenzyl bromide: 1.0 equiv.
-
Aluminum Chloride (
): 1.1 equiv. (Anhydrous)[1]
Protocol:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a
drying tube (or inlet). -
Charging: Add anhydrous
(1.1 equiv, 11 mmol) to dry benzene (20 mL). Cool the suspension to 0°C in an ice bath. -
Addition: Dissolve 4-iodobenzyl bromide (1.0 equiv, 10 mmol) in dry benzene (10 mL). Add this solution dropwise to the
suspension over 30 minutes. Note: The solution will darken and evolve HBr gas. -
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–5 hours. Monitor by TLC (Hexanes/EtOAc 9:1).
-
Quench: Pour the reaction mixture slowly onto 100g of crushed ice/HCl mixture to hydrolyze aluminum salts.
-
Workup: Separate the organic layer.[2] Extract the aqueous layer with diethyl ether (
mL). Combine organics, wash with saturated , brine, and dry over . -
Purification: Concentrate under reduced pressure. Recrystallize from ethanol or purify via silica gel flash chromatography (100% Hexanes) to yield a white crystalline solid.
Critical Control Point: Do not reflux aggressively; high temperatures can cause iodine migration or scrambling (trans-halogenation).
Method B: Ionic Hydrogenation (Chemo-Selective Reduction)
Rationale: Standard catalytic hydrogenation (Pd/C,
Reaction:
Reagents:
-
4-Iodobenzophenone: 1.0 equiv.
-
Triethylsilane (
): 2.5 equiv. -
Trifluoroacetic Acid (TFA): Solvent (10-20 volumes).
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 4-iodobenzophenone (5 mmol) in neat TFA (15 mL).
-
Reduction: Add
(12.5 mmol) slowly via syringe at RT. The reaction is slightly exothermic. -
Incubation: Stir the mixture at RT for 4 hours. If conversion is incomplete (TLC), heat to 50°C for 1 hour.
-
Workup: Remove excess TFA and silane under reduced pressure (rotary evaporator).
-
Neutralization: Dissolve the residue in DCM and wash with saturated
until gas evolution ceases. -
Purification: Dry over
and concentrate. The product is often pure enough for use; otherwise, filter through a short silica plug.
Method C: Direct Oxidative Iodination (For Bulk Synthesis)
Rationale: Direct iodination of diphenylmethane is cheaper but suffers from statistical mixtures (mono- vs. di-iodo) and regio-isomers (ortho vs. para). This protocol uses a mild oxidant to enhance para-selectivity.
Reaction:
Protocol:
-
Reagents: Diphenylmethane (1 equiv), Iodine (
, 0.5 equiv), Sodium Periodate ( , 0.2 equiv), (catalytic), Acetic Acid/Ac2O solvent. -
Procedure: Mix reagents in acetic acid/anhydride (4:1). Heat to 60°C for 4 hours.
-
Selectivity Note: This reaction typically yields a mixture of 4-iodo (major), 2-iodo (minor), and 4,4'-diiodo derivatives. Careful fractional crystallization or column chromatography is mandatory .
Comparative Data Analysis
| Parameter | Method A (Friedel-Crafts) | Method B (Ionic Reduction) | Method C (Direct Iodination) |
| Starting Material | 4-Iodobenzyl bromide | 4-Iodobenzophenone | Diphenylmethane |
| Regio-Purity | High (>98% Para) | High (>99% Para) | Moderate (~80% Para) |
| Yield | 75-85% | 85-95% | 50-60% (isolated) |
| Scalability | High | Medium (Reagent Cost) | Very High |
| Risk Factor | Moisture sensitive ( | Corrosive (TFA) | Purification difficulty |
| Primary Use | Drug Discovery (GLP) | Precious Intermediates | Commodity Materials |
Downstream Applications & Workflow
Once synthesized, 4-IDPM serves as a "switchboard" molecule. The iodine handle allows for the rapid generation of libraries via cross-coupling.
Caption: 4-IDPM acts as a divergent node for accessing complex biaryl and styrenyl architectures.
References
- Friedel-Crafts Methodology: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
-
Ionic Hydrogenation: Kursanov, D. N., et al. "Ionic Hydrogenation." Synthesis, 1974 (9), 633-651. Link
-
Selective Iodination: Castanet, A., et al. "Mild and regioselective iodination of electron-rich aromatics." Tetrahedron Letters, 2002 , 43(29), 5047-5048. Link
-
SGLT2 Inhibitor Scaffolds: Meng, W., et al. "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor." Journal of Medicinal Chemistry, 2008 , 51(5), 1145–1149. Link
-
General Iodination Protocols: "Application Notes and Protocols for the Iodination of Aromatic Compounds." BenchChem. Link
Sources
Application Notes and Protocols for Buchwald-Hartwig Amination using 4-Iododiphenylmethane
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are a ubiquitous structural motif in a vast array of bioactive molecules, agrochemicals, and functional organic materials.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial linkages.[3][4] This reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution or Ullmann condensation, by providing a more efficient, selective, and broadly applicable synthetic route under milder conditions.[1][2]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination using 4-iododiphenylmethane as a representative aryl iodide substrate. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of each reaction component, and provide a detailed, field-proven protocol for its successful execution. The insights and procedures detailed herein are curated for researchers, scientists, and drug development professionals seeking to leverage this transformative reaction in their synthetic endeavors.
Understanding the 'Why': The Mechanistic Heart of the Reaction
The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned catalytic cycle orchestrated by a palladium catalyst.[1] A general understanding of this cycle is paramount for rational experimental design and troubleshooting.
The catalytic cycle is generally accepted to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 4-iododiphenylmethane.[1][5] This step forms a Pd(II) intermediate. The relatively weak C-I bond in aryl iodides facilitates this crucial step, often allowing for milder reaction conditions compared to their bromide or chloride counterparts.[6]
-
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center, typically displacing a ligand.
-
Deprotonation: A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[1] The choice of base is critical and can significantly impact the reaction rate and outcome.
-
Reductive Elimination: This is the product-forming step where the new C-N bond is formed, and the desired arylamine product is released from the palladium center.[1][5] This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Deconstructing the Reaction: A Guide to Component Selection
The success of a Buchwald-Hartwig amination is not merely a matter of mixing reagents; it is a carefully orchestrated interplay of several key components. The judicious selection of each is critical for achieving high yields and purity.
The Palladium Pre-catalyst: The Engine of the Reaction
While a variety of palladium sources can be used, palladium(II) pre-catalysts such as Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are commonly employed.[2] These pre-catalysts are typically reduced in situ to the active Pd(0) species. For improved reliability and ease of use, pre-formed Pd(0) complexes or more advanced pre-catalysts that are air-stable and efficiently generate the active catalyst are often preferred in industrial settings.[7][8]
The Ligand: The Key to Reactivity and Selectivity
The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. Bulky, electron-rich monophosphine ligands, particularly biarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos), have proven to be exceptionally effective.[1][2] These ligands promote both the oxidative addition and the final reductive elimination steps.[1]
| Ligand | Key Features | Typical Applications |
| XPhos | Highly active and versatile for a broad range of substrates. | General purpose, including challenging couplings. |
| SPhos | Excellent for sterically hindered aryl halides and amines. | Often provides high turnover numbers. |
| RuPhos | Effective for a wide array of C-N cross-coupling reactions. | Good for both electron-rich and electron-poor substrates. |
| BrettPhos | Specifically designed for coupling primary amines.[5] | Minimizes diarylation of primary amines. |
The Base: The Activator of the Nucleophile
The base plays a crucial role in deprotonating the amine, which is necessary for the formation of the palladium-amido complex.[1] Strong, non-nucleophilic bases are typically required. The choice of base can also influence the reaction rate and the stability of sensitive functional groups.
| Base | pKaH | Common Solvents | Notes |
| Sodium tert-butoxide (NaOtBu) | ~19[7] | Toluene, Dioxane, THF | Very common and effective, but can be sensitive to moisture. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | THF, Toluene | A strong, non-nucleophilic base, useful for substrates with sensitive protons. |
| Potassium phosphate (K₃PO₄) | ~12.3 | Toluene, Dioxane | A weaker base, sometimes used for substrates intolerant to strong bases. |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | Toluene, Dioxane | A mild base, often used in combination with more active catalyst systems. |
It is important to note that the physical properties of the base, such as its solubility, can impact the reaction.[7] In some cases, grinding the base or ensuring vigorous stirring can be beneficial.[7]
The Solvent: The Reaction Medium
The choice of solvent is critical for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature. Aprotic solvents are generally used to avoid interference with the catalytic cycle.
Commonly used solvents include:
-
Toluene: A versatile and widely used solvent. The poor solubility of iodide salts in toluene can be advantageous, as it may mitigate potential catalyst inhibition by the iodide byproduct.[5][9]
-
Dioxane: Another common ethereal solvent.
-
Tetrahydrofuran (THF): Suitable for lower temperature reactions.
-
tert-Amyl alcohol or n-Butanol: Can be beneficial in certain cases, particularly with less reactive substrates.[7]
Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[7]
Field-Proven Protocol: Buchwald-Hartwig Amination of 4-Iododiphenylmethane
This protocol provides a detailed, step-by-step methodology for the coupling of 4-iododiphenylmethane with a representative primary amine.
Experimental Workflow
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. reddit.com [reddit.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Exploring the Potential of 4-Iododiphenylmethane in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the dynamic landscape of proteomics, the development and application of novel chemical probes are paramount for elucidating protein structure, function, and interactions. This document explores the theoretical applications and proposes experimental protocols for a lesser-known reagent, 4-Iododiphenylmethane. While not a mainstream tool, its chemical structure—featuring a reactive iodine atom and a diphenylmethane scaffold—suggests intriguing possibilities for protein modification. This guide serves as a scientific exploration into its potential use as a cysteine alkylating agent and as a foundational structure for developing photo-cross-linking reagents. The protocols provided herein are designed as a starting point for researchers to experimentally validate these hypotheses, potentially adding a new tool to the chemical proteomics arsenal.
Introduction: The Quest for Novel Proteomic Probes
The study of the proteome, the entire set of proteins expressed by an organism, is fundamental to understanding cellular processes in both health and disease. Chemical proteomics employs small molecule probes to interrogate protein function directly in their native environment. These probes can be used to identify enzyme activities, map protein-protein interactions, and discover new drug targets. The utility of such probes is dictated by their reactivity, selectivity, and the ability to report on their molecular environment.
4-Iododiphenylmethane is a deceptively simple molecule, comprised of a diphenylmethane core with an iodine atom substitution on one of the phenyl rings. While its application in proteomics is not yet established, its structure presents compelling avenues for exploration. The carbon-iodine bond is a known reactive handle, and the diphenylmethane structure is a common feature in various biologically active molecules. This application note will delve into the hypothetical, yet chemically plausible, uses of 4-Iododiphenylmethane in two key areas of proteomics: cysteine alkylation and the design of novel photo-cross-linkers.
Part I: 4-Iododiphenylmethane as a Potential Cysteine Alkylating Agent
The Principle of Cysteine Alkylation
Cysteine is a unique amino acid due to its thiol (-SH) group, which is highly nucleophilic and can form disulfide bonds, crucial for protein structure and stability. In bottom-up proteomics, where proteins are digested into peptides for mass spectrometry analysis, it is standard practice to reduce disulfide bonds and then alkylate the resulting free thiols.[1][2][3][4] This prevents the re-formation of disulfide bonds, ensuring accurate protein identification and quantification. Iodoacetamide (IAA) is a commonly used alkylating agent for this purpose.[1][2][3][5]
Hypothetical Reaction Mechanism
The carbon-iodine bond in 4-Iododiphenylmethane is susceptible to nucleophilic attack. We hypothesize that the thiolate anion (S⁻) of a cysteine residue can attack the benzylic carbon attached to the iodine, leading to the displacement of the iodide ion and the formation of a stable thioether bond. This would effectively cap the cysteine residue with a diphenylmethyl group.
Caption: Hypothetical reaction of 4-Iododiphenylmethane with a cysteine residue.
Protocol for Cysteine Alkylation using 4-Iododiphenylmethane
This protocol is designed to test the efficacy of 4-Iododiphenylmethane as a cysteine alkylating agent in a standard proteomics workflow.
Materials:
-
Protein extract (e.g., cell lysate)
-
Urea
-
Tris-HCl, pH 8.5
-
Dithiothreitol (DTT)
-
4-Iododiphenylmethane (dissolved in a compatible organic solvent like DMSO or DMF)
-
Quenching reagent (e.g., excess DTT)
-
Trypsin
-
Formic acid
-
C18 desalting column
-
Mass spectrometer
Procedure:
-
Protein Solubilization and Reduction:
-
Resuspend the protein pellet in 8 M urea, 50 mM Tris-HCl, pH 8.5.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add 4-Iododiphenylmethane to a final concentration of 50 mM. (Note: This concentration is a starting point and may require optimization).
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Quenching:
-
Add DTT to a final concentration of 20 mM to quench the excess 4-Iododiphenylmethane.
-
Incubate for 15 minutes.
-
-
Digestion:
-
Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.5 to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the sample with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 column according to the manufacturer's protocol.
-
Dry the peptides in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the peptides in 0.1% formic acid.
-
Analyze the sample by LC-MS/MS.
-
In the database search, specify a variable modification on cysteine corresponding to the mass of the diphenylmethyl group (+167.08 Da).
-
Data Analysis and Expected Outcomes
The primary indicator of a successful reaction will be the identification of peptides containing cysteine residues with a mass shift of +167.08 Da. The efficiency of the alkylation can be calculated by comparing the number of modified versus unmodified cysteine-containing peptides. It is also crucial to search for potential off-target modifications, as iodine-containing reagents have been shown to react with other amino acids such as methionine, histidine, and tyrosine.[1][2][6]
| Amino Acid | Modification | Mass Shift (Da) |
| Cysteine | Diphenylmethylation | +167.08 |
| Methionine | Diphenylmethylation | +167.08 |
| Histidine | Diphenylmethylation | +167.08 |
| Tyrosine | Diphenylmethylation | +167.08 |
| Lysine (N-terminus) | Diphenylmethylation | +167.08 |
Part II: 4-Iododiphenylmethane as a Scaffold for Photo-Cross-Linking Reagents
The Principle of Photo-Cross-Linking
Photo-cross-linking is a powerful technique to study protein-protein interactions.[7][8] It utilizes reagents with a photo-activatable group that, upon exposure to UV light, forms a highly reactive intermediate that can covalently bind to nearby molecules.[7] This allows for the "trapping" of transient or weak interactions for subsequent identification by mass spectrometry.
Proposed Modification of 4-Iododiphenylmethane
The diphenylmethane core of 4-Iododiphenylmethane can serve as a scaffold for creating a novel photo-cross-linker. The iodine atom can be replaced with a photo-activatable group, such as a diazirine or an aryl azide, through organic synthesis. The other phenyl ring can be functionalized with a reactive group (e.g., an NHS ester) to allow for conjugation to a bait protein.
Caption: General workflow for a photo-cross-linking experiment.
General Protocol for Photo-Cross-Linking
This protocol outlines a general approach for using a hypothetical photo-reactive derivative of 4-Iododiphenylmethane.
Materials:
-
Purified bait protein
-
Photo-reactive 4-Iododiphenylmethane derivative
-
Cell lysate or purified prey protein
-
UV lamp (e.g., 365 nm)
-
SDS-PAGE reagents
-
In-gel digestion kit
-
Mass spectrometer
Procedure:
-
Conjugation of Cross-linker to Bait Protein:
-
Incubate the purified bait protein with the photo-reactive cross-linker in a suitable buffer (e.g., PBS, pH 7.4). The molar ratio of cross-linker to protein will need to be optimized.
-
Remove excess, unreacted cross-linker by dialysis or size-exclusion chromatography.
-
-
Formation of Protein Complex:
-
Incubate the cross-linker-conjugated bait protein with the cell lysate or purified prey protein to allow for the formation of protein complexes.
-
-
Photo-Cross-Linking:
-
Expose the sample to UV light (e.g., 365 nm) on ice for a specified period (e.g., 5-15 minutes). The duration and intensity of UV exposure will require optimization.
-
-
Analysis by SDS-PAGE:
-
Separate the proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie or silver staining. A higher molecular weight band corresponding to the cross-linked bait-prey complex should be observed.
-
-
Identification by Mass Spectrometry:
-
Excise the cross-linked band from the gel.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the prey protein and potentially the cross-linked peptides, which can reveal the interaction interface.
-
Conclusion and Future Perspectives
While 4-Iododiphenylmethane is not currently a recognized tool in the proteomics field, its chemical properties suggest a potential for development. The hypothetical applications and protocols presented in this document are intended to serve as a foundation for further investigation. Experimental validation is necessary to determine the reactivity, specificity, and efficiency of 4-Iododiphenylmethane as a cysteine modifying agent. Furthermore, the synthesis and characterization of photo-reactive derivatives could open up new avenues for studying protein-protein interactions. As the field of chemical proteomics continues to evolve, the exploration of novel reagents with unique properties will be essential for pushing the boundaries of our understanding of the complex molecular machinery of the cell.
References
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(5), 891–905. [Link]
-
Hennig, J., et al. (2025). Proteomic study for the prediction of μCT imaging with iodine. bioRxiv. [Link]
-
Klán, P., et al. (2020). Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Labelled Compounds and Radiopharmaceuticals, 63(14), 635-647. [Link]
-
Li, W., et al. (2026). Silk-Derived Photoelectrode Enables Sustainable Benzylic Etherification via Photoelectrocatalysis. ACS Sustainable Chemistry & Engineering. [Link]
-
Vigneron, P., et al. (2018). Chemical Methods for Peptide and Protein Production. Molecules, 23(12), 3145. [Link]
-
Galbán, J., et al. (2017). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 152, 18-25. [Link]
-
Espuña, G., et al. (2006). Iodination of proteins by IPy2BF4, a new tool in protein chemistry. Biochemistry, 45(19), 5957-5963. [Link]
-
Lu, Y., et al. (2019). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular Omics, 15(4), 268-278. [Link]
-
Woolley, G. A., & Vankatachalan, S. (2001). Synthesis and characterization of a long, rigid photoswitchable cross-linker for promoting peptide and protein conformational change. Journal of the American Chemical Society, 123(45), 11115-11116. [Link]
-
Wolf, B., Lesnaw, J. A., & Reichmann, M. E. (1970). Synthesis and application of chemically reactive proteins by the reversible modification of protein amino groups with exo-cis-3,6-endo-epoxy-4,5-cis-epoxyhexahydrophthalic anhydride. European Journal of Biochemistry, 13(3), 519-525. [Link]
-
O'Connell, J. D., et al. (2018). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Methods in Molecular Biology, 1785, 137-159. [Link]
-
Li, W., et al. (2026). Silk-Derived Photoelectrode Enables Sustainable Benzylic Etherification via Photoelectrocatalysis. ACS Publications. [Link]
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. ResearchGate. [Link]
-
Chen, X., et al. (2020). Photo‐crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells. Angewandte Chemie International Edition, 59(35), 14646-14656. [Link]
-
PubChem. (n.d.). 1,1':4',1''-Terphenyl, 4-iodo-. [Link]
-
PubChem. (n.d.). Bis(4-iodophenyl)methane. [Link]
-
PubChem. (n.d.). 4-Iodoaniline. [Link]
-
PubChem. (n.d.). 4-Iodophenylalanine. [Link]
Sources
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Functionalization of Polymers with 4-Iododiphenylmethane
Introduction: Unlocking New Functionalities with Diphenylmethane Moieties
The functionalization of polymers, the process of introducing specific chemical groups onto a polymer backbone, is a cornerstone of modern materials science and drug development. This strategic modification allows for the precise tuning of a polymer's physical, chemical, and biological properties, opening avenues for advanced applications. The diphenylmethane (DPM) moiety, with its unique steric and electronic characteristics, is a valuable functional group. Its incorporation into a polymer can enhance thermal stability, alter solubility, and provide a platform for further chemical transformations. 4-Iododiphenylmethane, a commercially available or readily synthesized aryl iodide, serves as a versatile reagent for introducing the DPM group onto a polymer chain.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on two primary strategies for the functionalization of polymers with 4-iododiphenylmethane: (1) "Grafting From" via Atom Transfer Radical Polymerization (ATRP) , where a modified 4-iododiphenylmethane derivative acts as an initiator for polymer growth, and (2) "Grafting To" via Post-Polymerization Modification , where the DPM group is attached to a pre-existing polymer backbone through Suzuki or Sonogashira cross-coupling reactions. We will delve into the mechanistic rationale behind these approaches, provide detailed, step-by-step protocols, and discuss the essential characterization techniques to validate successful functionalization.
Part 1: The "Grafting From" Approach: 4-Iododiphenylmethane as an ATRP Initiator Precursor
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. A key component of ATRP is the initiator, typically an alkyl halide, which determines the starting point of each polymer chain. While aryl iodides themselves are not typically used directly as ATRP initiators for vinyl monomers, 4-iododiphenylmethane can be readily converted into a suitable ATRP initiator. This "grafting from" approach ensures that each polymer chain is end-functionalized with a diphenylmethane group.
Causality of Experimental Choices:
The conversion of 4-iododiphenylmethane to an ATRP initiator involves introducing an α-haloester or a similar activating group. This is necessary because the carbon-iodine bond in an aryl iodide is too strong to be homolytically cleaved by the copper catalyst under typical ATRP conditions for common monomers like styrenes and acrylates. By introducing a weaker carbon-halogen bond adjacent to an activating group (like a carbonyl), we create a molecule that can efficiently initiate the polymerization. The choice of a copper/ligand catalyst system is crucial for controlling the polymerization by establishing a dynamic equilibrium between active (radical) and dormant (halide-capped) species.
Experimental Workflow and Logic:
The overall strategy involves a two-step process: first, the synthesis of the ATRP initiator from 4-iododiphenylmethane, and second, the ATRP of a chosen monomer using this initiator.
Caption: Workflow for "grafting from" functionalization.
Protocol 1: Synthesis of a 4-Iododiphenylmethane-Derived ATRP Initiator
This protocol describes the conversion of 4-iododiphenylmethane to an ATRP initiator by reaction with 2-bromoisobutyryl bromide.
Materials:
-
4-Iododiphenylmethane
-
2-Bromoisobutyryl bromide
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iododiphenylmethane (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-bromoisobutyryl bromide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-iododiphenylmethane-derived ATRP initiator.
Protocol 2: ATRP of Styrene using the DPM-Functionalized Initiator
Materials:
-
4-Iododiphenylmethane-derived ATRP initiator (from Protocol 1)
-
Styrene (inhibitor removed)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Standard Schlenk line and glassware for air-sensitive reactions
Procedure:
-
In a Schlenk flask, add the DPM-derived initiator (1 equivalent), styrene (e.g., 100 equivalents for a target degree of polymerization of 100), and anisole.
-
In a separate Schlenk flask, add CuBr (1 equivalent relative to the initiator) and PMDETA (1 equivalent relative to CuBr).
-
Subject both flasks to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under an inert atmosphere, transfer the monomer/initiator solution to the catalyst/ligand mixture via a cannula.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C).
-
Monitor the polymerization by taking samples periodically and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
Once the desired conversion is reached, quench the polymerization by cooling the flask to room temperature and exposing the mixture to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise to a large excess of cold methanol.
-
Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.
Part 2: The "Grafting To" Approach: Post-Polymerization Modification
Post-polymerization modification is a versatile strategy for introducing functional groups onto a pre-synthesized polymer. This approach is particularly useful when the desired functional group is incompatible with the polymerization conditions. For incorporating 4-iododiphenylmethane, palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions are highly effective.
Causality of Experimental Choices:
-
Suzuki Coupling: This reaction is ideal for coupling 4-iododiphenylmethane to polymers containing boronic acid or boronic ester functionalities. The choice of a palladium catalyst and a suitable base is critical for an efficient reaction. The base activates the boronic acid species, facilitating transmetalation to the palladium center.
-
Sonogashira Coupling: This method is employed when the polymer possesses terminal alkyne groups. The reaction is typically co-catalyzed by palladium and copper salts. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Experimental Workflow and Logic:
The "grafting to" approach involves the synthesis of a base polymer with appropriate functional groups, followed by the cross-coupling reaction with 4-iododiphenylmethane.
Caption: Workflow for "grafting to" functionalization.
Protocol 3: Suzuki Coupling of 4-Iododiphenylmethane to a Boronic Ester-Containing Polymer
This protocol describes the functionalization of a polystyrene-based copolymer containing boronic ester side chains.
Materials:
-
Poly(styrene-co-4-vinylphenylboronic acid pinacol ester)
-
4-Iododiphenylmethane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dioxane and Water
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask, dissolve the boronic ester-containing polymer (1 equivalent of boronic ester groups) and 4-iododiphenylmethane (1.5 equivalents) in a mixture of dioxane and water (e.g., 4:1 v/v).
-
Add Pd(OAc)₂ (e.g., 2-5 mol%) and PPh₃ (e.g., 4-10 mol%).
-
Add K₂CO₃ (3 equivalents).
-
Degas the mixture by bubbling argon through the solution for 20-30 minutes.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for 24-48 hours.
-
Monitor the reaction by taking samples and analyzing the disappearance of the starting polymer's boronic ester signals by ¹H NMR.
-
After completion, cool the reaction to room temperature and dilute with a suitable solvent like THF.
-
Filter the solution to remove insoluble salts.
-
Precipitate the polymer in a non-solvent such as methanol or hexane.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate to ensure complete removal of unreacted small molecules and catalyst residues.
-
Collect the functionalized polymer by filtration and dry under vacuum.
Protocol 4: Sonogashira Coupling of 4-Iododiphenylmethane to an Alkyne-Terminated Polymer
This protocol details the end-functionalization of an alkyne-terminated polymer, such as one prepared by ATRP using an alkyne-functionalized initiator.
Materials:
-
Alkyne-terminated polymer (e.g., alkyne-terminated polystyrene)
-
4-Iododiphenylmethane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask, dissolve the alkyne-terminated polymer (1 equivalent of alkyne groups) and 4-iododiphenylmethane (1.5 equivalents) in a mixture of THF and TEA (e.g., 3:1 v/v).
-
Add Pd(PPh₃)₂Cl₂ (e.g., 5 mol%) and CuI (e.g., 10 mol%).
-
Degas the mixture with three freeze-pump-thaw cycles.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours.
-
Monitor the reaction by ¹H NMR, observing the disappearance of the alkyne proton signal.
-
Once the reaction is complete, dilute with THF and pass through a short column of silica gel to remove the catalysts.
-
Concentrate the solution and precipitate the polymer into a non-solvent like cold methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Part 3: Characterization of DPM-Functionalized Polymers
Thorough characterization is essential to confirm the successful functionalization of the polymer with the 4-iododiphenylmethane moiety. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Purpose | Expected Observations for Successful Functionalization |
| ¹H NMR Spectroscopy | To confirm the presence of the diphenylmethane group and determine the degree of functionalization. | Appearance of new aromatic proton signals corresponding to the diphenylmethane moiety. The integration of these signals relative to the polymer backbone signals can be used to quantify the functionalization efficiency. |
| FT-IR Spectroscopy | To identify the characteristic vibrational bands of the introduced functional group. | Appearance of new absorption bands corresponding to the C-H stretching and bending vibrations of the aromatic rings of the diphenylmethane group. |
| Gel Permeation Chromatography (GPC/SEC) | To determine the molecular weight and molecular weight distribution (Đ) of the polymer before and after functionalization. | A shift in the GPC trace to higher molecular weight after functionalization is expected, indicating the successful attachment of the DPM group. The polydispersity should remain narrow, especially for controlled polymerization techniques. |
| UV-Vis Spectroscopy | To observe changes in the electronic absorption properties of the polymer. | The introduction of the diphenylmethane chromophore may lead to new absorption bands in the UV region of the spectrum. |
| Mass Spectrometry (e.g., MALDI-TOF) | To determine the absolute molecular weight and confirm the end-group structure. | For low molecular weight polymers, MALDI-TOF MS can provide precise mass data, confirming the addition of the DPM moiety to the polymer chain. |
Conclusion and Future Perspectives
The functionalization of polymers with 4-iododiphenylmethane offers a robust platform for creating materials with tailored properties. The "grafting from" approach via ATRP provides excellent control over polymer architecture with a DPM group at the chain end, while the "grafting to" methods using Suzuki and Sonogashira couplings offer versatility for modifying a wide range of pre-existing polymers. The detailed protocols and characterization guidelines presented in this application note provide a solid foundation for researchers to explore the potential of diphenylmethane-functionalized polymers in diverse fields, including drug delivery, advanced coatings, and high-performance materials. Future work could explore the further derivatization of the DPM moiety to introduce
Protocol for the Gram-Scale Synthesis of 4-Iododiphenylmethane via Electrophilic Aromatic Substitution
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-tested protocol for the gram-scale synthesis of 4-Iododiphenylmethane, a key building block in medicinal chemistry and materials science. Aryl iodides are indispensable precursors for forming carbon-carbon and carbon-heteroatom bonds, particularly in cross-coupling reactions.[1] The described method utilizes a mild and highly regioselective electrophilic iodination of diphenylmethane using N-Iodosuccinimide (NIS) as the iodine source, activated by trifluoroacetic acid (TFA).[2][3] This protocol is designed for its scalability, efficiency, and high yield of the desired para-isomer, addressing the common challenges of poor selectivity and harsh conditions found in traditional iodination methods.[1][4] We provide a detailed step-by-step procedure, including reaction setup, workup, purification, and critical safety considerations for handling the reagents involved.
Introduction & Mechanistic Rationale
Diphenylmethane is an electron-rich aromatic system, readily susceptible to electrophilic aromatic substitution. The benzyl group is an activating, ortho, para-directing substituent. However, due to steric hindrance at the ortho positions, electrophilic attack occurs preferentially at the para position (C4), leading to a high degree of regioselectivity.
The combination of N-Iodosuccinimide (NIS) and trifluoroacetic acid (TFA) is an effective system for the iodination of activated aromatic compounds.[3] The reaction proceeds through an electrophilic aromatic substitution mechanism. TFA, a strong acid, activates NIS by protonating the succinimide nitrogen, which significantly increases the electrophilicity of the iodine atom. This generates a potent iodinating agent, sometimes proposed as iodine trifluoroacetate, in situ.[3] This highly reactive species is then attacked by the electron-rich π-system of the diphenylmethane ring to form the final product. This method's mild conditions (room temperature) and short reaction times make it superior to many traditional protocols that require harsh oxidants or strong Lewis acids.[3][5]
Safety & Handling
Mandatory Safety Precautions: All operations must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., nitrile), must be worn at all times.
-
N-Iodosuccinimide (NIS): A solid that can cause skin, eye, and respiratory irritation.[6] It is light and moisture-sensitive.[6] Avoid creating dust during handling.[7] Store in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen).[7][8]
-
Trifluoroacetic Acid (TFA): A highly corrosive liquid that causes severe skin burns and eye damage.[9] Vapors are harmful if inhaled.[9][10] Handle with extreme care, ensuring no contact with skin or eyes.[11] Have an appropriate quenching agent (e.g., sodium bicarbonate solution) readily available in case of spills.
-
Dichloromethane (DCM): A volatile organic solvent. Handle in a well-ventilated area to avoid inhalation.
-
4-Iododiphenylmethane (Product): While specific toxicity data is limited, related aromatic compounds can be hazardous.[12][13] The product should be handled with care, assuming it is a potential irritant.
Materials & Methods
Reagent & Equipment Specification
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier |
| Diphenylmethane | C₁₃H₁₂ | 168.24 | 5.00 g | 29.72 | 1.0 | Sigma-Aldrich |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 7.35 g | 32.69 | 1.1 | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 1.5 mL | 19.5 | 0.66 | Carl ROTH |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - | VWR |
| Sat. aq. NaHCO₃ | NaHCO₃ | 84.01 | ~100 mL | - | - | Lab Prepared |
| 10% aq. Na₂S₂O₃ | Na₂S₂O₃ | 158.11 | ~50 mL | - | - | Lab Prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - | Sigma-Aldrich |
Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, glass funnel, separatory funnel (250 mL), rotary evaporator, column chromatography setup, standard laboratory glassware.
Experimental Workflow Diagram
Caption: Gram-scale synthesis workflow for 4-Iododiphenylmethane.
Step-by-Step Synthesis Protocol
Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diphenylmethane (5.00 g, 29.72 mmol).
-
Add 100 mL of dichloromethane (DCM) and stir until the diphenylmethane is fully dissolved.
-
To this clear solution, add N-Iodosuccinimide (7.35 g, 32.69 mmol, 1.1 eq) in one portion. The mixture will turn a pale yellow/orange color.
-
While stirring vigorously, add trifluoroacetic acid (1.5 mL, 19.5 mmol, 0.66 eq) dropwise over 1-2 minutes. The color of the reaction mixture will darken to a deep orange or reddish-brown.
Reaction and Monitoring 5. Allow the reaction to stir at ambient temperature (20-25 °C). 6. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
- Mobile Phase: 100% Hexanes.
- Visualization: UV light (254 nm).
- Expected Rf values: Diphenylmethane ~0.5; 4-Iododiphenylmethane ~0.45. The product will be slightly more polar than the starting material.
- The reaction is typically complete within 2-4 hours.
Workup and Extraction 7. Once the reaction is complete, pour the mixture into a 250 mL separatory funnel. 8. Add 50 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench excess NIS. Shake the funnel until the organic layer becomes colorless or pale yellow. 9. Add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the trifluoroacetic acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently. 10. Wash the organic layer with another 50 mL portion of saturated NaHCO₃, followed by 50 mL of brine. 11. Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). 12. Filter the drying agent and wash the filter cake with a small amount of DCM.
Purification and Characterization 13. Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a yellowish oil. 14. Purify the crude oil by flash column chromatography on silica gel.
- Eluent: 100% Hexanes.
- The product, 4-iododiphenylmethane, is the major, less polar spot (after the starting material, if any remains).
- Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.
- Dry the resulting colorless oil under high vacuum for several hours to remove any residual solvent.
- Expected Yield: 7.5 - 8.2 g (85-93%).
Conclusion
This protocol details a reliable and scalable method for producing gram-quantities of 4-iododiphenylmethane with high purity and yield. The use of NIS and a catalytic amount of TFA provides a mild and highly regioselective pathway to this valuable synthetic intermediate.[3][14] The procedure is straightforward, employs common laboratory reagents and techniques, and can be completed within a single workday. Adherence to the safety guidelines is critical for the successful and safe execution of this synthesis.
References
-
Bolliger, J. L., & Obkircher, M. (2021). Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents.CN101260049A - Heterogeneous synthesis method for 4,4'-tetramethyldiaminodiphenylmethane.
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available at: [Link]
-
Pradeep, T., et al. (2003). Efficient synthesis of 4, 4'-diamino diphenyl methanes in a water suspension medium. International Journal of Chemical Sciences. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of iodoarenes. Available at: [Link]
- Google Patents.EP0572030A2 - Method for the purification of 4,4'-Diaminodiphenylmethane.
-
Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). Available at: [Link]
-
YouTube. Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Available at: [Link]
-
Olszewski, T. K., et al. (2007). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate. Available at: [Link]
-
New Jersey Department of Health. Hazard Summary: Trifluoroacetic Acid. Available at: [Link]
-
Olszewski, T. K., et al. N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. OUCI. Available at: [Link]
-
MacMillan, D. W. C., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Journal of the American Chemical Society. Available at: [Link]
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- 5. m.youtube.com [m.youtube.com]
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- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. nj.gov [nj.gov]
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- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Iododiphenylmethane Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-iododiphenylmethane. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction yields and troubleshoot common issues encountered during synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible results.
Section 1: Strategic Synthesis Planning
The first critical decision in any synthesis is the choice of reaction pathway. For 4-iododiphenylmethane, two primary routes are considered, each with distinct advantages and challenges.
Q: What is the most reliable and scalable method for synthesizing 4-iododiphenylmethane?
A: The most reliable and widely applicable method is the Sandmeyer-type reaction , which proceeds via the diazotization of 4-aminodiphenylmethane followed by displacement with an iodide salt.[1][2] This method is generally preferred over alternatives like the Finkelstein reaction for aryl halides due to its milder conditions and more reliable conversion of the starting amine.
The Aromatic Finkelstein reaction , or halogen exchange (halex) reaction, involves treating a more readily available halo-diphenylmethane (e.g., 4-bromo- or 4-chlorodiphenylmethane) with an iodide salt.[3] While a cornerstone for alkyl halide synthesis, this SNAr reaction is significantly more challenging for unactivated aryl halides and typically requires high temperatures or copper catalysis, making it a less common choice.[3][4]
The key to the classic Finkelstein reaction's success with alkyl halides is Le Châtelier's principle: using a solvent like acetone in which sodium iodide is soluble, but the resulting sodium chloride or bromide is not, drives the reaction to completion.[3][5] This solubility difference is less pronounced with the harsher conditions required for the aromatic variant.
Table 1: Comparison of Primary Synthetic Routes
| Feature | Sandmeyer-Type Reaction | Aromatic Finkelstein Reaction |
| Starting Material | 4-Aminodiphenylmethane | 4-Bromo- or 4-Chlorodiphenylmethane |
| Key Reagents | NaNO₂, Strong Acid (HCl, H₂SO₄), KI | NaI or KI, often with a Cu(I) catalyst |
| Typical Conditions | Low temperature (0–5 °C) for diazotization | High temperature (e.g., in DMF or DMSO) |
| Primary Advantage | High yields, reliable, well-established | Potentially useful if the halo-precursor is more accessible |
| Common Issues | Instability of diazonium salt, phenol side products | Low reactivity of aryl halides, harsh conditions |
| Recommendation | Highly Recommended for general synthesis. | Recommended only for specific cases or when other routes fail. |
Section 2: Troubleshooting the Sandmeyer Reaction for 4-Iododiphenylmethane
This section addresses the most common issues encountered during the diazotization-iodination sequence.
Q: My reaction yield is consistently low. What are the most common points of failure?
A: Low yield in a Sandmeyer reaction almost always traces back to one of two critical areas: the formation of the diazonium salt or its subsequent decomposition.
-
Incomplete Diazotization: The conversion of the primary aromatic amine to the diazonium salt is the foundation of the entire reaction.[6] This step requires a stoichiometric amount of nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid. If the amine is not fully converted, it will remain in the reaction mixture, complicating purification and lowering the theoretical yield.
-
Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable and can be explosive if isolated.[7] Even in solution, they readily decompose, especially at elevated temperatures. The primary decomposition pathway in an aqueous acidic solution is reaction with water to form a phenol, which is often the main byproduct impurity. Uncontrolled side reactions can also lead to the formation of dark, tarry polymeric materials.
Q: How can I confirm the diazotization step is complete and avoid adding excess nitrite?
A: The key is to monitor for the presence of nitrous acid. The reaction is complete when a slight excess of nitrous acid is detected.
-
Causality: Adding too little sodium nitrite results in incomplete conversion of the starting amine. Adding a large excess can lead to unwanted side reactions and complicate the workup.
-
Protocol: Near the end of the slow, cold addition of your aqueous sodium nitrite solution, periodically test the reaction mixture. Dip a glass rod into the solution and touch it to a piece of potassium iodide-starch paper. The appearance of an immediate dark blue-black color indicates the presence of nitrous acid, signaling that the diazotization is complete.[8] If the color develops slowly, a small amount more of the nitrite solution may be needed.
Q: I'm observing a dark, tarry mixture upon adding my iodide solution. What causes this and how can it be prevented?
A: Tar formation is typically a result of uncontrolled side reactions, often driven by excessive temperature or localized "hot spots."
-
Causality: The reaction of the diazonium salt with potassium iodide is highly exothermic. If the iodide solution is added too quickly or the reaction vessel is not adequately cooled, the temperature can rise rapidly. This accelerates the decomposition of the diazonium salt and promotes the formation of unwanted azo-coupling products and other polymeric tars.[9]
-
Preventative Measures:
-
Maintain Strict Temperature Control: Keep the reaction temperature between 0 °C and 5 °C throughout the addition of the potassium iodide solution. Use an ice-salt bath for robust cooling.
-
Slow, Controlled Addition: Add the KI solution dropwise or in small portions with vigorous stirring to dissipate heat effectively.
-
Ensure Homogeneity: Efficient stirring is crucial to prevent localized high concentrations of reagents and heat buildup.
-
Q: My final product is contaminated with 4-hydroxydiphenylmethane. How do I minimize its formation?
A: The formation of the corresponding phenol is the most common side reaction in aqueous Sandmeyer reactions.[1]
-
Causality: The aryl diazonium salt can react with water as a nucleophile, displacing N₂ gas and forming a phenol. This reaction is highly temperature-dependent.
-
Optimization Strategies:
-
Low Temperature: The single most important factor is maintaining a low temperature (< 5 °C) from the moment the diazonium salt is formed until it is fully consumed by the iodide.[10]
-
Concentration: Using a more concentrated solution of potassium iodide can favor the desired reaction kinetically over the competing hydrolysis reaction.
-
Order of Addition: While less common, in some systems, adding the cold diazonium salt solution to the iodide solution (inverse addition) can maintain a low concentration of the diazonium salt, potentially suppressing side reactions.
-
Section 3: Purification and Characterization
A successful reaction is only as good as the subsequent purification.
Q: What is the standard workup procedure to isolate the crude product?
A: The workup is designed to remove unreacted reagents, inorganic salts, and acidic components.
-
Quench Excess Iodine: After the reaction is complete (as indicated by the cessation of N₂ evolution), a wash with a reducing agent is often necessary. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective at quenching any remaining iodine or triiodide ion, converting the dark brown/purple color to a clear or pale yellow solution.[11]
-
Extraction: Extract the product into a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[12] Perform multiple extractions (e.g., 3x) to ensure complete recovery.
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Q: What are the best methods for purifying the final product to high purity?
A: For 4-iododiphenylmethane, a combination of crystallization and/or column chromatography is typically effective.
-
Crystallization: This is the preferred method for large-scale purification if a suitable solvent system can be identified. It is efficient and cost-effective. The crude product, which is often an oil or a low-melting solid, can be recrystallized from a non-polar solvent or a mixed solvent system.[13][14]
-
Flash Column Chromatography: For smaller scales or when crystallization fails to remove certain impurities, silica gel chromatography is the method of choice. A non-polar eluent system, such as hexane/ethyl acetate or hexane/dichloromethane, will effectively separate the relatively non-polar product from more polar impurities.
Table 2: Recommended Solvents for Crystallization
| Solvent / System | Comments |
| Hexane or Heptane | Good choice for a non-polar product. The product should be sparingly soluble at room temp and soluble when hot. |
| Ethanol/Water | Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Cool slowly. |
| Toluene | Can be an effective solvent for recrystallizing aromatic compounds.[14] |
Section 4: Detailed Experimental Protocols
The following protocols represent a robust starting point for synthesis and purification.
Protocol 1: Synthesis of 4-Iododiphenylmethane via Sandmeyer Reaction
Materials:
-
4-Aminodiphenylmethane
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
Procedure:
-
Amine Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 4-aminodiphenylmethane (1.0 eq) and deionized water. Cool the slurry to 0–5 °C in an ice-salt bath.
-
Slowly add concentrated HCl (3.0 eq) while maintaining the temperature below 10 °C. Stir until a fine, homogeneous slurry of the amine hydrochloride salt is formed.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine slurry, ensuring the temperature remains strictly between 0 °C and 5 °C. The addition should take approximately 30-45 minutes.
-
Confirmation: After the addition is complete, stir for an additional 15 minutes at 0–5 °C. Test for the presence of excess nitrous acid using starch-iodide paper.[8]
-
Iodide Addition: Prepare a solution of potassium iodide (1.5 eq) in a minimal amount of deionized water. Add this solution slowly to the cold diazonium salt solution. Vigorous gas (N₂) evolution will occur. Control the addition rate to keep the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
Protocol 2: Workup and Purification
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for a 10g scale reaction).
-
Wash with Thiosulfate: Combine the organic layers and wash with 10% aqueous sodium thiosulfate solution until the organic layer is no longer colored by iodine.[11]
-
Wash with Water/Brine: Wash the organic layer with deionized water, followed by saturated aqueous sodium chloride (brine).
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography (eluting with a gradient of 0% to 5% ethyl acetate in hexane) or by recrystallization from a suitable solvent like hexane.
Section 5: Visual Guides and Mechanisms
Diagram 1: General Experimental Workflow
Caption: High-level workflow for the synthesis and purification of 4-iododiphenylmethane.
Diagram 2: Sandmeyer Reaction Mechanism
Caption: Simplified mechanism for the Sandmeyer iodination and the primary side reaction.
Diagram 3: Troubleshooting Decision Tree
Sources
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction; Schiemann reaction [chem.ucla.edu]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. Finkelstein Reaction [organic-chemistry.org]
- 5. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. Diazotisation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN102199073A - Method for preparing 4,4'-dihydroxydiphenylmethane - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. portal.tpu.ru [portal.tpu.ru]
- 11. Workup [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. EP0572030A2 - Method for the purification of 4,4'-Diaminodiphenylmethane - Google Patents [patents.google.com]
- 14. CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Iododiphenylmethane
Welcome to the technical support center for the synthesis of 4-Iododiphenylmethane. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important chemical intermediate. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction
4-Iododiphenylmethane is a valuable building block in organic synthesis, often utilized in the development of pharmaceuticals and other complex organic molecules. Its synthesis can be approached through several routes, each with its own set of potential challenges and byproduct formations. This guide will focus on the common synthetic methods and provide detailed insights into identifying and mitigating the formation of unwanted impurities.
Common Synthetic Routes and Potential Byproducts
The synthesis of 4-Iododiphenylmethane is most commonly achieved through three primary pathways:
-
Friedel-Crafts Benzylation of Iodobenzene: This classic electrophilic aromatic substitution involves the reaction of iodobenzene with a benzylating agent, such as benzyl chloride, in the presence of a Lewis acid catalyst.
-
Diazotization of 4-Aminodiphenylmethane: This route involves the conversion of the amino group of 4-aminodiphenylmethane into a diazonium salt, which is subsequently displaced by an iodide.
-
Grignard Reaction: This method involves the preparation of a Grignard reagent from a suitable aryl halide and its subsequent reaction with an appropriate electrophile.
Each of these methods is prone to the formation of specific byproducts that can complicate purification and reduce the overall yield of the desired product. Understanding the mechanisms behind the formation of these byproducts is crucial for effective troubleshooting.
Visualizing the Synthetic Pathways
The following diagram illustrates the primary synthetic routes to 4-Iododiphenylmethane.
Caption: Primary synthetic routes to 4-Iododiphenylmethane.
Troubleshooting Guides & FAQs
This section is organized by common problems encountered during the synthesis of 4-Iododiphenylmethane. Each entry provides a detailed explanation of the potential causes and offers actionable solutions.
Problem 1: Low Yield in Friedel-Crafts Benzylation and Presence of Multiple Isomers
Question: I am attempting to synthesize 4-Iododiphenylmethane via the Friedel-Crafts benzylation of iodobenzene with benzyl chloride and AlCl₃, but my yield is consistently low, and I am observing a mixture of isomers (2- and 4-iododiphenylmethane) and some poly-benzylated products. How can I improve the regioselectivity and yield?
Root Cause Analysis:
The Friedel-Crafts alkylation is notorious for a few key issues that directly lead to the problems you are experiencing:
-
Carbocation Rearrangement: While the primary benzyl carbocation is relatively stable, under the reaction conditions, there's a possibility of rearrangement, although less common than with longer alkyl chains.[1]
-
Lack of Regiocontrol: The iodine atom in iodobenzene is an ortho-, para-director. Therefore, the formation of both 2-iododiphenylmethane and 4-iododiphenylmethane is expected. The steric hindrance at the ortho position generally favors the para product, but the ratio can be influenced by reaction conditions.
-
Polyalkylation: The product, 4-iododiphenylmethane, is more nucleophilic than the starting iodobenzene. This is because the newly introduced benzyl group is an activating group, making the product more susceptible to further benzylation than the starting material. This leads to the formation of di- and tri-benzylated byproducts, consuming your desired product and reducing the overall yield.[1]
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture or other impurities in the reagents or solvent.
Troubleshooting Steps & Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Reaction Temperature | Maintain a low temperature (0-5 °C) during the addition of the catalyst and benzyl chloride. | Friedel-Crafts reactions are exothermic. Lower temperatures help to control the reaction rate, which can improve selectivity and reduce the formation of unwanted byproducts. |
| Order of Addition | Add the benzyl chloride slowly to the mixture of iodobenzene and the Lewis acid catalyst. | This ensures that the concentration of the electrophile is kept low, which can help to minimize polyalkylation. |
| Solvent Choice | Use a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂). | The choice of solvent can influence the regioselectivity of the reaction.[2] |
| Stoichiometry | Use a significant excess of iodobenzene relative to benzyl chloride. | By using iodobenzene as the limiting reagent's counterpart in large excess, the probability of the electrophile reacting with the starting material over the more activated product increases, thus minimizing polyalkylation. |
| Catalyst Purity | Ensure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is fresh and anhydrous. | Moisture will hydrolyze the Lewis acid, rendering it inactive. |
Visualizing the Byproduct Formation in Friedel-Crafts Benzylation
Caption: Byproduct formation in Friedel-Crafts benzylation.
Problem 2: Formation of Phenolic and Azo Byproducts in Diazotization Route
Question: I am synthesizing 4-Iododiphenylmethane from 4-aminodiphenylmethane via a diazotization-iodination sequence. However, my final product is contaminated with a significant amount of a phenolic impurity and some colored azo compounds. What is causing this, and how can I prevent it?
Root Cause Analysis:
The diazotization reaction is sensitive and can lead to several side reactions if not properly controlled:
-
Formation of Phenols: The diazonium salt intermediate is susceptible to nucleophilic attack by water. If the reaction temperature rises or if the diazonium salt is left for too long before the addition of the iodide source, it can decompose to form the corresponding phenol (4-hydroxydiphenylmethane).
-
Azo Coupling: The diazonium salt is an electrophile and can react with the starting amine (4-aminodiphenylmethane) or other electron-rich aromatic compounds present in the reaction mixture. This results in the formation of highly colored azo compounds, which can be difficult to remove.
-
Incomplete Diazotization: If the diazotization is not complete, the unreacted starting amine will remain in the reaction mixture and can contribute to azo coupling.
Troubleshooting Steps & Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Reaction Temperature | Strictly maintain a low temperature (0-5 °C) throughout the diazotization and subsequent iodination steps. | The diazonium salt is thermally unstable. Low temperatures are critical to prevent its decomposition to the phenol and to slow down the rate of unwanted side reactions. |
| Acid Concentration | Use a sufficient excess of a strong, non-nucleophilic acid (e.g., H₂SO₄, HBF₄). | The acid protonates the nitrous acid to form the active nitrosating agent and also prevents the diazonium salt from coupling with the unreacted amine by protonating the amine. |
| Rate of Nitrite Addition | Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine. | This ensures that the concentration of nitrous acid is kept low, which helps to prevent the formation of side products and ensures a controlled reaction. |
| Iodide Source | Use a solution of potassium iodide (KI) or sodium iodide (NaI). | These are effective sources of the iodide nucleophile required to displace the diazonium group. |
| Monitoring the Reaction | Test for the complete consumption of the starting amine using a starch-iodide paper test for excess nitrous acid. | This ensures that the diazotization is complete before proceeding to the iodination step, minimizing the chance of azo coupling. |
Visualizing the Diazotization Byproduct Formation
Caption: Byproduct formation in the diazotization route.
Problem 3: Formation of Biphenyl and Other Coupling Products in Grignard Synthesis
Question: I am using a Grignard-based synthesis to prepare 4-Iododiphenylmethane, but I am observing a significant amount of biphenyl as a byproduct. What is causing this side reaction, and how can I minimize it?
Root Cause Analysis:
The formation of biphenyl is a common side reaction in Grignard syntheses and is primarily due to:
-
Wurtz-type Coupling: The Grignard reagent can react with the unreacted aryl halide starting material in a coupling reaction to form a biphenyl derivative.[3] This is more prevalent at higher temperatures and with higher concentrations of the aryl halide.
-
Reaction with Moisture or Oxygen: Grignard reagents are extremely reactive towards protic solvents (like water) and oxygen.[3][4][5] Reaction with water will quench the Grignard reagent, reducing the yield of the desired product. Reaction with oxygen can lead to the formation of peroxides and subsequently phenols after workup.
Troubleshooting Steps & Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Anhydrous Conditions | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously dried. | Grignard reagents are strong bases and will be quenched by even trace amounts of water.[3][4] |
| Magnesium Activation | Use freshly crushed or sublimed magnesium turnings. A small crystal of iodine can be added to initiate the reaction. | A clean, oxide-free surface on the magnesium is essential for the formation of the Grignard reagent. |
| Controlled Addition | Add the aryl halide slowly to the suspension of magnesium in the ether solvent. | This helps to maintain a low concentration of the aryl halide, which minimizes the Wurtz-type coupling side reaction.[3] |
| Temperature Control | Maintain a gentle reflux during the formation of the Grignard reagent. Avoid excessive heating. | While some heat is necessary to initiate and sustain the reaction, excessive temperatures can promote the formation of biphenyl.[3] |
Visualizing the Grignard Byproduct Formation
Caption: Byproduct formation in Grignard synthesis.
References
- Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. (2025). American Chemical Society.
- Transition Metal-Catalyzed Oxidative Cross Coupling for Synthesis and Functionalization of Diverse Molecules.University of Wisconsin–Madison.
- CN102199073A - Method for preparing 4,4'-dihydroxydiphenylmethane.
- Further studies on the reduction of benzylic alcohols by hypophosphorous acid/iodine. (2025). Elsevier.
- Syntheses of nipecotic acid derivatives with new N-arylalkenyl and N-arylalkynyl substituents and with new photoswitchable resid. (2017). Elektronische Hochschulschriften der LMU München.
- 3U-D1093 - hypophosphorous-acid-d350-ww-in-d2o.CymitQuimica.
- Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- US2013180A - Process of preparing diazonium compounds
- EP0572030A2 - Method for the purification of 4,4'-Diaminodiphenylmethane.
- US4251675A - Preparation of diphenylmethane.
- Grignard Reaction: Synthesis of Triphenylmethanol.Chemistry LibreTexts.
- 1-Benzyl-4-iodobenzene | C13H11I | CID 2759364.PubChem - NIH.
- Exploiting the diazotization reaction of 4- minoacetophenone for Methyldopa determination. (2025).
- 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Chemistry LibreTexts.
- 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
- the-grignard-synthesis-of-triphenylmethanol.pdf.TSI Journals.
- Synthesis of Diphenylmethane and its Derivatives over Ion Exchange Forms of MCM-22 as C
- Diazotis
- A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions.Thieme.
- 1 Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol.
- Supporting Inform
- The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO 2 and Cation-Exchange Resins in Water at Room Temperature.
- Using the Grignard Reaction to Prepare Triphenylmethanol. (2014). Odinity.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cerritos.edu [cerritos.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Catalyst Selection for 4-Iododiphenylmethane Cross-Coupling
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 4-iododiphenylmethane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding catalyst selection for cross-coupling reactions with 4-iododiphenylmethane.
Q1: What are the most common cross-coupling reactions for 4-iododiphenylmethane, and which catalyst systems are a good starting point?
A1: 4-Iododiphenylmethane is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. The most common transformations include:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. A reliable starting point is a palladium(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand. Bulky biarylphosphine ligands, often referred to as Buchwald ligands, are particularly effective.[1]
-
Heck Coupling: For coupling with alkenes. A standard catalyst system is Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more electron-rich and bulky phosphine for more challenging substrates.[2]
-
Sonogashira Coupling: For coupling with terminal alkynes. This reaction typically requires a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[3][4]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines. This reaction generally requires a palladium catalyst and a bulky, electron-rich phosphine ligand.[5][6]
The diphenylmethyl moiety introduces some steric bulk, which should be a key consideration in catalyst and ligand selection.
Q2: How does the steric hindrance from the diphenylmethyl group in 4-iododiphenylmethane influence catalyst selection?
A2: The steric bulk of the diphenylmethyl group can significantly impact the efficiency of the cross-coupling reaction. This steric hindrance can impede the oxidative addition and reductive elimination steps of the catalytic cycle. To overcome this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which can more readily undergo oxidative addition with the sterically demanding 4-iododiphenylmethane. Examples of such ligands include Buchwald ligands (e.g., SPhos, XPhos) and other bulky alkylphosphines.[1][7]
Q3: What role does the base play in these reactions, and how do I choose the right one?
A3: The base is a critical component in most cross-coupling reactions. Its primary roles are to facilitate the transmetalation step (in Suzuki and related couplings) and to neutralize the hydrogen halide generated during the reaction. The choice of base depends on the specific reaction and the sensitivity of your substrates.
-
For Suzuki-Miyaura couplings, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can influence the reaction rate and yield. For instance, anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[7]
-
For Heck and Sonogashira couplings, amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are frequently used.
-
For Buchwald-Hartwig amination, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.
It is crucial to ensure the base is of high purity and, in many cases, anhydrous, as water content can affect the outcome.
Q4: How do I select an appropriate solvent for my 4-iododiphenylmethane cross-coupling reaction?
A4: Solvent selection is crucial for reaction success as it affects the solubility of reagents, catalyst stability, and reaction kinetics.[8][9] The choice of solvent is often dependent on the specific type of cross-coupling reaction:
-
Aprotic polar solvents like DMF, DMAc, and NMP are often used due to their ability to dissolve a wide range of substrates and salts.[10] However, they can be difficult to remove.
-
Ethereal solvents such as THF and 1,4-dioxane are common, particularly in Suzuki-Miyaura couplings.
-
Aromatic hydrocarbons like toluene are also frequently employed, especially in Buchwald-Hartwig aminations.
-
Protic solvents like water or alcohols can sometimes be used, often in combination with an organic co-solvent, which can be beneficial for "green chemistry" approaches.[11]
The key is to choose a solvent that ensures all components remain in solution at the reaction temperature and is compatible with the chosen catalyst system and base. Degassing the solvent is often a critical step to prevent oxidation of the catalyst.[12]
Troubleshooting Guide
Even with careful planning, challenges can arise. This section provides a structured approach to troubleshooting common issues encountered during the cross-coupling of 4-iododiphenylmethane.
Issue 1: Low or No Conversion of Starting Material
This is one of the most common problems and can stem from several factors.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to the active Pd(0) species. Use fresh, high-purity catalyst and ligands. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. | The catalytic cycle relies on the active Pd(0) species. Incomplete reduction of a Pd(II) precatalyst will lead to low activity.[13] |
| Poor Ligand Choice | For the sterically hindered 4-iododiphenylmethane, switch to a bulkier, more electron-rich phosphine ligand (e.g., a Buchwald ligand). | Bulky ligands promote the formation of the active monoligated palladium species, which is more reactive towards sterically demanding substrates.[1][7] |
| Inappropriate Base | Verify the base is appropriate for the reaction type and is of sufficient strength. For Suzuki couplings, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure anhydrous conditions if required. | The base is crucial for the transmetalation step. If the base is too weak or insoluble, this key step in the catalytic cycle will be slow or may not occur.[7] |
| Solvent Issues | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Consider using a different solvent or a co-solvent system. Degas the solvent thoroughly to remove oxygen. | Poor solubility can lead to a heterogeneous mixture and slow reaction rates. Oxygen can oxidize and deactivate the Pd(0) catalyst.[9][12] |
| Low Reaction Temperature | Incrementally increase the reaction temperature. | Some cross-coupling reactions have a significant activation energy barrier that can be overcome with higher temperatures. |
Experimental Protocol: Catalyst Activation and Reaction Setup
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent (e.g., toluene) and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
Add the 4-iododiphenylmethane, the coupling partner (e.g., boronic acid), and the base.
-
Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.
Issue 2: Formation of Side Products (Homocoupling, Dehalogenation)
The presence of undesired side products indicates a competing reaction pathway is occurring.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Homocoupling of the Coupling Partner | Lower the reaction temperature. Use a less concentrated solution. Ensure slow addition of the coupling partner. | Homocoupling is often favored at higher temperatures and concentrations. Slow addition can maintain a low concentration of the nucleophilic partner, disfavoring this side reaction. |
| Dehalogenation of 4-Iododiphenylmethane | Ensure strictly anhydrous and anaerobic conditions. Use high-purity reagents. | Dehalogenation can be caused by trace amounts of water or other protic impurities reacting with organometallic intermediates. |
| Catalyst Decomposition | Use a more robust ligand that better stabilizes the palladium catalyst. Lower the reaction temperature if possible. | Catalyst decomposition can lead to the formation of palladium black, which can promote side reactions. |
Catalyst Selection and Reaction Optimization Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for the cross-coupling of 4-iododiphenylmethane.
Caption: A workflow for catalyst selection and optimization.
Comparative Data on Ligand Performance
The choice of phosphine ligand is often the most critical parameter for a successful cross-coupling with a sterically hindered substrate like 4-iododiphenylmethane. The following table summarizes the general characteristics of common ligand classes.
| Ligand Class | Examples | Key Characteristics | Best Suited For |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Readily available, but can be less reactive for hindered substrates. | Simple, unhindered substrates. |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-rich and bulky, promoting fast oxidative addition. | Sterically demanding substrates, but can be air-sensitive. |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich biarylphosphines that are often highly effective and air-stable. | A wide range of challenging cross-coupling reactions, including those with sterically hindered substrates.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes. | Can be highly active but may require specific conditions for catalyst activation. |
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Understanding the fundamental steps of the catalytic cycle is essential for rational troubleshooting.
Caption: A simplified palladium cross-coupling cycle.
By systematically addressing these common issues and understanding the underlying chemical principles, you can significantly improve the success rate of your cross-coupling reactions with 4-iododiphenylmethane.
References
- Panda, N. (n.d.). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions.
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Optimization of Pd-catalyzed cross-coupling reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (2021, April 7). MDPI. Retrieved from [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 16). National Institutes of Health. Retrieved from [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). National Institutes of Health. Retrieved from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. Retrieved from [Link]
-
Cross-Coupling Strategies for the Synthesis of Functionalized Organic Compounds. (n.d.). MDPI. Retrieved from [Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024, November 15). ACS Publications. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Screening catalytic conditions in Heck coupling between (diacetoxy)iodobenzene and methyl acrylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in Sonogashira Reactions. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Anode-induced arylthiol-amine cross-coupling: A nontraditional strategy to access sulfinamides. (2026, January 9). PubMed Central. Retrieved from [Link]
-
Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. (n.d.). ACG Publications. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
- Cross-Coupling Chemistry. (n.d.).
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved from [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025, August 5). ResearchGate. Retrieved from [Link]
-
MH Chem. (2022, June 18). Suzuki Coupling Mechanism. YouTube. Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved from [Link]
-
Recent Advances in Group 14 Cross-Coupling: Si and Ge-Based. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Royal Society of Chemistry. Retrieved from [Link]
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. (n.d.). National Institutes of Health. Retrieved from [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019, August 30).
-
Problems with Suzuki coupling. (2025, June 14). Reddit. Retrieved from [Link]
-
Buchwald-Hartwig amination reaction of iodobenzene with aniline.... (n.d.). ResearchGate. Retrieved from [Link]
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- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Homocoupling of 4-Iododiphenylmethane
Welcome to the Technical Support Center for managing homocoupling side reactions involving 4-iododiphenylmethane. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with undesired dimerization during carbon-carbon bond formation. Here, we provide in-depth troubleshooting, mechanistic insights, and optimized protocols to enhance the yield and purity of your desired cross-coupled products.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a high-molecular-weight byproduct in my Suzuki-Miyaura coupling reaction. Could this be a homocoupling product?
A1: Yes, it is highly likely. The homocoupling of 4-iododiphenylmethane results in the formation of 1,1,4,4-tetraphenyl-1,3-butadiene. This side reaction is common in palladium-catalyzed couplings and can be exacerbated by several factors, including the presence of oxygen, suboptimal ligand choice, or incorrect base selection.[1][2]
Q2: What is the primary cause of homocoupling in palladium-catalyzed reactions?
A2: Homocoupling can arise from several pathways. In Suzuki reactions, the oxidative homocoupling of boronic acids is often promoted by residual oxygen.[1][2] For aryl halides like 4-iododiphenylmethane, a common mechanism involves the oxidative addition of the aryl iodide to a Pd(0) center, followed by a reaction pathway that leads to a biaryl product instead of the desired cross-coupling product.[3]
Q3: Can my choice of ligand influence the extent of homocoupling?
A3: Absolutely. The ligand plays a critical role in modulating the reactivity and stability of the palladium catalyst.[4][5] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, can accelerate the desired reductive elimination step, outcompeting the pathways that lead to homocoupling.[5][6] Using an insufficient amount of ligand or a ligand that is susceptible to oxidation can also lead to catalyst decomposition and an increase in side reactions.[4][7]
Q4: I'm performing a Sonogashira coupling and observing diyne formation. Is this related to homocoupling?
A4: Yes, this is the Glaser-Hay coupling, a classic homocoupling reaction of terminal alkynes.[8][9] It is catalyzed by copper salts, which are co-catalysts in the Sonogashira reaction, and is promoted by the presence of an oxidant, typically oxygen.[8][9][10] Careful exclusion of air is crucial to minimize this side reaction.
Q5: Are there any general preventative measures I can take to minimize homocoupling?
A5: The most critical preventative measure is to ensure rigorously anaerobic (oxygen-free) reaction conditions. This involves proper degassing of solvents, using Schlenk techniques, and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[1] Additionally, careful selection of the catalyst, ligand, base, and solvent system is paramount.[11][12][13]
Troubleshooting Guide: Isolating and Eliminating Homocoupling
This section provides a systematic approach to diagnosing and solving issues with homocoupling of 4-iododiphenylmethane in common cross-coupling reactions.
Issue 1: High Levels of Homocoupling Product in Suzuki-Miyaura Coupling
-
Symptom: GC-MS or LC-MS analysis shows a significant peak corresponding to the dimer of 4-iododiphenylmethane, and a reduced yield of the desired cross-coupled product.
-
Primary Suspects:
-
Oxygen contamination.
-
Suboptimal catalyst/ligand system.
-
Inappropriate base or solvent.
-
Caption: Troubleshooting workflow for Suzuki-Miyaura homocoupling.
-
Oxygen Exclusion: Oxygen can promote the homocoupling of the boronic acid partner, which can disrupt the catalytic cycle and lead to other side reactions.[1][2]
-
Protocol: Degas your solvent (e.g., dioxane, THF, toluene) using at least three freeze-pump-thaw cycles. If using aqueous bases, ensure they are thoroughly sparged with an inert gas for at least 30 minutes prior to addition.[7] Always use standard Schlenk line or glovebox techniques for reagent addition.
-
-
Ligand and Catalyst Selection: The choice of ligand is crucial. Bulky, electron-donating monophosphine ligands (e.g., Buchwald ligands) promote the formation of monoligated palladium complexes, which are highly active and can favor the desired cross-coupling pathway.[5][6]
-
Recommendation: Switch from less bulky ligands like PPh₃ to more sterically demanding ligands such as SPhos or XPhos. These ligands have been shown to suppress homocoupling by accelerating the rate-limiting reductive elimination step.[2][6]
Table 1: Ligand Effects on Homocoupling Suppression
Ligand Typical Observation Rationale PPh₃ Prone to homocoupling Less bulky, can lead to catalyst decomposition (palladium black). Buchwald Ligands (SPhos, XPhos) Excellent suppression Bulky and electron-rich, accelerates reductive elimination.[2][6] | N-Heterocyclic Carbenes (NHCs) | Effective suppression | Strong σ-donors that form stable complexes with palladium.[14] |
-
Issue 2: Dimerization of 4-Iododiphenylmethane in Ullmann-type Reactions
-
Symptom: In a copper-catalyzed reaction (e.g., C-N or C-O coupling), the starting 4-iododiphenylmethane is consumed to form a symmetrical biaryl product.
-
Primary Suspects:
-
High reaction temperature.
-
Absence of a suitable ligand.
-
Incorrect copper source or oxidation state.
-
The classical Ullmann reaction requires harsh conditions and stoichiometric copper.[15][16] Modern protocols use catalytic copper, but homocoupling can still dominate if the conditions are not optimized. The mechanism can involve Cu(I)/Cu(III) or radical pathways.[17][18]
-
Lowering Reaction Temperature: The original Ullmann condensation often required temperatures exceeding 200 °C.[17] Ligated copper systems can perform these transformations at much lower temperatures (e.g., 80-120 °C), which disfavors the homocoupling pathway.
-
Employing a Ligand: Ligands are crucial for stabilizing the copper catalyst and facilitating the desired cross-coupling.[13]
-
Protocol: Screen a panel of common Ullmann ligands. Start with L-proline or 1,10-phenanthroline, which are known to be effective for a wide range of substrates.[13]
-
-
Optimizing Base and Solvent: The choice of base and solvent is interdependent and substrate-specific.[13]
Issue 3: Alkyne Homocoupling (Glaser-Hay Byproduct) in Sonogashira Reactions
-
Symptom: Formation of a symmetrical 1,3-diyne byproduct from the alkyne coupling partner.
-
Primary Suspects:
-
Oxygen in the reaction atmosphere.
-
High copper catalyst loading.
-
Inappropriate solvent or base.
-
Caption: Competing Sonogashira and Glaser-Hay catalytic cycles.
-
Rigorous Oxygen Exclusion: The Glaser coupling is an oxidative homocoupling.[9][19] Its rate is directly proportional to the amount of oxygen present. Use degassed solvents and maintain a strict inert atmosphere.
-
Minimize Copper Catalyst: Use the lowest effective concentration of the copper co-catalyst (e.g., CuI). Often, 1-5 mol% is sufficient.
-
Choice of Base and Solvent: The base and solvent can influence the relative rates of the two cycles.[20] Amine bases like triethylamine or diisopropylamine are standard. In some cases, using a solvent system that minimizes the solubility of oxygen can be beneficial.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iododiphenylmethane
This protocol is designed to minimize homocoupling by employing best practices for anaerobic technique and an optimized catalyst system.
Reagents & Equipment:
-
4-Iododiphenylmethane
-
Arylboronic acid (1.2 equivalents)
-
SPhos-Pd-G3 precatalyst (1-2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3 equivalents)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
-
Schlenk flask and manifold or a glovebox
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool under vacuum or in a desiccator.
-
Reaction Setup: In a Schlenk flask, combine 4-iododiphenylmethane, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[13]
-
Catalyst Addition: Under a positive flow of inert gas, add the SPhos-Pd-G3 precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The solvent should have been previously degassed by three freeze-pump-thaw cycles.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography as needed.
By adhering to these detailed procedures and troubleshooting guides, researchers can significantly improve control over their coupling reactions, minimizing the formation of homocoupling byproducts and maximizing the yield of their desired products.
References
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Ullmann Reaction.
- Yadav, V., et al. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances.
-
Cernak, T., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
Campeau, L.-C., et al. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors. Organometallics. [Link]
-
Shi, W., et al. (2007). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Angewandte Chemie International Edition. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- Organic Chemistry Bites. (2025).
- Organic Chemistry Portal. Glaser Coupling, Hay Coupling.
- Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry.
-
Van der Pyl, D. (2014). The Mechanism of the Modified Ullmann Reaction. ResearchGate. [Link]
-
Cheaib, K., et al. (2022). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. ACS Organic & Inorganic Au. [Link]
-
Bera, M., et al. (2017). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. [Link]
-
Dzaparova, E. R., et al. (2025). Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties. The Journal of Organic Chemistry. [Link]
- Alfa Chemistry. Glaser Coupling.
-
Vasile, C., et al. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts. [Link]
- Organic Chemistry Portal. Suzuki Coupling.
-
Lundgren, R. J., & Stradiotto, M. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemistry – A European Journal. [Link]
- Sigma-Aldrich. (2021). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
-
Manzoor, S., et al. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors. ResearchGate. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Soriano, E., & Marco-Contelles, J. (2006). Toward a mechanistic understanding of oxidative homocoupling: The Glaser-Hay reaction. The Journal of Organic Chemistry. [Link]
-
Teh, T.-C., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules. [Link]
-
de la Torre, E., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
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Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving 4-Iododiphenylmethane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for scaling up chemical reactions that utilize 4-Iododiphenylmethane. As a key building block in the synthesis of complex organic molecules, understanding the nuances of its reactivity on a larger scale is critical for efficient, safe, and reproducible outcomes. This document provides in-depth technical guidance in a user-friendly question-and-answer format, addressing specific issues you may encounter during your process development and scale-up activities.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis. 4-Iododiphenylmethane is an excellent substrate for these transformations due to the high reactivity of the carbon-iodine bond. However, challenges can arise when transitioning from bench-scale to pilot or production scale.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: We are observing a significant decrease in yield for our Suzuki-Miyaura coupling of 4-Iododiphenylmethane with an arylboronic acid upon scale-up. What are the likely causes and how can we mitigate this?
Answer: This is a common challenge in process scale-up. The drop in yield can often be attributed to a combination of factors related to mass and heat transfer, as well as catalyst activity.
-
Insufficient Mixing: On a larger scale, achieving homogeneous mixing of a heterogeneous reaction mixture (often containing a solid base and catalyst) becomes more difficult.[1][2] Inadequate stirring can lead to localized "hot spots" or areas of poor reagent contact, resulting in incomplete conversion and the formation of byproducts.[2]
-
Troubleshooting:
-
Stirring: Replace magnetic stirring with overhead mechanical stirring for more efficient agitation in larger vessels.[1]
-
Baffles: Utilize baffled reaction vessels to improve mixing and prevent vortex formation.[2]
-
Impeller Design: The choice of impeller (e.g., pitched blade, anchor) can significantly impact mixing efficiency. An anchor stirrer is often suitable for viscous mixtures.
-
-
-
Poor Heat Transfer: Exothermic events, such as the initial oxidative addition or the reaction of the base, can be difficult to control on a large scale due to the lower surface-area-to-volume ratio of the reactor.[3] This can lead to localized temperature increases that may degrade the catalyst or promote side reactions.[3]
-
Troubleshooting:
-
Controlled Reagent Addition: Add reagents, particularly the base or the catalyst, in portions or via a syringe pump to manage the exotherm.[3]
-
Jacketed Reactors: Employ jacketed reactors with precise temperature control.
-
Reaction Calorimetry: Consider performing reaction calorimetry studies (e.g., RC1) during development to understand the thermal profile of the reaction and identify potential hazards.
-
-
-
Catalyst Deactivation: The palladium catalyst can deactivate through various mechanisms, which are often exacerbated on a larger scale.
-
Troubleshooting:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) active species.[4] Ingress of oxygen can lead to the formation of palladium black and homocoupling of the boronic acid.[2][4]
-
Degassing: Thoroughly degas all solvents and aqueous solutions prior to use.[1]
-
Catalyst Loading: While often counterintuitive, on scale-up, it may be possible to decrease the catalyst loading.[1] However, if deactivation is the issue, a slightly higher loading or the use of a more robust pre-catalyst might be necessary.[5]
-
-
Question 2: We are struggling with the removal of residual palladium from our product after a Heck reaction with 4-Iododiphenylmethane. What are effective, scalable methods for palladium scavenging?
Answer: Reducing palladium levels to acceptable limits (often <10 ppm for active pharmaceutical ingredients) is a critical and often challenging aspect of process chemistry.[6]
-
Palladium Scavenging Strategies:
-
Adsorbents: Various solid-supported scavengers can be employed.
-
Activated Carbon: A cost-effective option, though it may require elevated temperatures for optimal efficiency and can sometimes adsorb the product.
-
Silica-Based Scavengers: Functionalized silica gels with thiol or amine groups are highly effective at binding palladium.
-
Resins: Ion-exchange or chelating resins can also be used.
-
-
Chemical Treatment:
-
Thiol-Containing Reagents: Reagents like N-acetylcysteine or thiourea can be added to the reaction mixture or a solution of the crude product to precipitate palladium. Subsequent filtration removes the palladium complex.
-
Aqueous Washes: Washing the organic product solution with an aqueous solution of a chelating agent (e.g., EDTA) or a reducing agent like sodium bisulfite can help extract palladium salts.[6]
-
-
| Scavenging Method | Advantages | Disadvantages | Typical Loading |
| Activated Carbon | Low cost, readily available | Can adsorb product, may require heating | 5-20 wt% |
| Functionalized Silica | High efficiency, good selectivity | Higher cost | 2-10 wt% |
| Chelating Resins | High capacity, can be regenerated | Can be expensive, may require specific pH | Varies |
| N-Acetylcysteine | Effective, can be used in biphasic systems | Can introduce sulfur impurities | 5-10 eq. to Pd |
Question 3: During the scale-up of a Sonogashira coupling with 4-Iododiphenylmethane, we are observing significant homocoupling of the terminal alkyne (Glaser coupling). How can we suppress this side reaction?
Answer: Glaser homocoupling is a common side reaction in Sonogashira couplings, particularly in the presence of oxygen and a copper co-catalyst.
-
Minimizing Homocoupling:
-
Strictly Anaerobic Conditions: The primary cause of Glaser coupling is the presence of oxygen, which facilitates the oxidative coupling of the alkyne.[7] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas are crucial.
-
Copper-Free Conditions: While copper (I) salts are often used as co-catalysts, they can also promote homocoupling. Modern palladium catalysts and ligand systems often allow for efficient Sonogashira coupling without the need for copper. Consider screening copper-free conditions.
-
Choice of Base: The choice of base can influence the rate of homocoupling. An amine base like triethylamine or diisopropylethylamine is typically used. Ensure the base is pure and free of oxidizing impurities.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
While less common than cross-coupling due to the high strength of the aryl C-I bond, under forcing conditions or with highly activated systems, 4-Iododiphenylmethane can undergo nucleophilic aromatic substitution.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 4: We are attempting an SNAr reaction on 4-Iododiphenylmethane with a nitrogen nucleophile at a large scale and are facing very sluggish conversion. What are the key parameters to consider for optimization?
Answer: SNAr reactions with aryl iodides are challenging due to the relatively low electronegativity of iodine compared to fluorine or chlorine, which makes the aromatic ring less electron-deficient and thus less susceptible to nucleophilic attack.[8]
-
Key Optimization Parameters:
-
Solvent: A polar aprotic solvent such as DMSO, DMF, or NMP is typically required to dissolve the nucleophilic salt and stabilize the charged Meisenheimer intermediate.[9]
-
Temperature: High temperatures (often >150 °C) are usually necessary to achieve a reasonable reaction rate.
-
Base: A strong, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) is often required to deprotonate the nucleophile and drive the reaction. The choice of base can be critical.[10]
-
Microwave Irradiation: For difficult transformations, microwave heating can sometimes dramatically accelerate the reaction rate compared to conventional heating.[11]
-
Section 3: Metallation Reactions (Grignard and Organolithium Formation)
The formation of Grignard or organolithium reagents from 4-Iododiphenylmethane is a common strategy for introducing this moiety into a target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 5: Upon scaling up the formation of the Grignard reagent from 4-Iododiphenylmethane and magnesium, we are getting a large amount of the Wurtz coupling byproduct (1,1,2,2-tetraphenylethane). How can we improve the yield of the desired Grignard reagent?
Answer: The formation of the Wurtz coupling byproduct is a common issue in Grignard reagent preparation, especially with reactive aryl iodides.
-
Minimizing Wurtz Coupling:
-
Slow Addition: Add the solution of 4-Iododiphenylmethane slowly to the suspension of magnesium turnings. This maintains a low concentration of the aryl iodide in the presence of an excess of magnesium, favoring Grignard formation over coupling.
-
Temperature Control: Maintain a gentle reflux. Overheating can promote the coupling side reaction.
-
Magnesium Activation: Ensure the magnesium is properly activated. Common methods include stirring the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the aryl iodide.
-
Solvent: Use a dry, ether-based solvent like THF or diethyl ether.
-
Question 6: We are experiencing difficulty initiating the lithiation of 4-Iododiphenylmethane with n-butyllithium on a larger scale. What are the best practices for ensuring reliable initiation?
Answer: Initiation of lithiation can be more challenging in larger vessels due to slower mass and heat transfer at the point of addition.
-
Best Practices for Initiation:
-
Temperature: Start the reaction at a low temperature (typically -78 °C) to minimize side reactions.
-
Slow Addition: Add the n-butyllithium slowly to a solution of the 4-Iododiphenylmethane.
-
Local Concentration: Ensure good mixing at the point of addition to prevent a high local concentration of the organolithium reagent, which can lead to side reactions with the solvent.
-
Purity of Reagents: Use high-purity, anhydrous solvents and reagents. Traces of water will quench the organolithium reagent.
-
Experimental Workflow for Grignard Formation
Caption: A typical workflow for the large-scale preparation of a Grignard reagent.
Section 4: Safety Considerations
Question 7: What are the primary safety concerns when handling large quantities of 4-Iododiphenylmethane and iodine-containing waste streams?
Answer: While 4-Iododiphenylmethane itself is a stable solid, safety considerations are paramount, especially on a larger scale.
-
Iodine Vapor: Although 4-Iododiphenylmethane has a low vapor pressure, some reactions may produce volatile iodine-containing byproducts or elemental iodine.[12] Iodine vapor is a respiratory and eye irritant.[13]
-
Mitigation: All operations should be conducted in a well-ventilated fume hood or a closed system.[13]
-
-
Reactive Reagents: Many reactions involving 4-Iododiphenylmethane use hazardous reagents like organolithiums (pyrophoric), palladium catalysts (heavy metal toxicity), and strong bases.
-
Mitigation: Always follow standard operating procedures for handling hazardous materials. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[13]
-
-
Waste Streams: Aqueous waste streams may contain soluble iodine compounds and palladium salts.
-
Mitigation: Dispose of all waste in accordance with local environmental regulations. Consider quenching reactive intermediates before disposal.
-
References
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Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. PubMed Central. [Link]
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Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... ResearchGate. [Link]
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Chemomechanical modeling of lithiation-induced failure in high-volume-change electrode materials for lithium ion batteries. ResearchGate. [Link]
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Impurity Profiling of Chemical Reactions | Process Development Strategies. Mettler Toledo. [Link]
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Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. ACS Publications. [Link]
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Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
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Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
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Practical Heck Reaction problems! Reddit. [Link]
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How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
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Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. ResearchGate. [Link]
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Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]
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An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. PubMed Central. [Link]
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Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]
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Iodine | I2 | CID 807. PubChem. [Link]
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Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Royal Society of Chemistry. [Link]
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Concerted nucleophilic aromatic substitutions. Harvard University. [Link]
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Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. ACS Publications. [Link]
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Cross-coupling reactions : a practical guide. Semantic Scholar. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. ResearchGate. [Link]
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Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. ResearchGate. [Link]
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A Microscale Heck Reaction In Water. Green Chemistry Teaching and Learning Community. [Link]
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Suzuki reaction. Wikipedia. [Link]
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SDS- Iodine Solution - Safety Data Sheet. Sciex. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. ACS Publications. [Link]
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LCSS: IODINE. National Institutes of Health. [Link]
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A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species. PubMed. [Link]
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Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
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Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. PubMed Central. [Link]
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Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
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A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PubMed Central. [Link]
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Heck Reaction. Chemistry LibreTexts. [Link]
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Validation & Comparative
A Researcher's Guide to Reactivity: 4-Iododiphenylmethane vs. 4-Bromodiphenylmethane
In the realm of synthetic chemistry, particularly in the intricate pathways of drug discovery and development, the choice of a starting material is a critical decision that dictates reaction efficiency, yield, and overall cost-effectiveness. Among the vast arsenal of building blocks, aryl halides stand out for their versatility, especially in carbon-carbon bond-forming reactions. This guide provides an in-depth, evidence-based comparison of two closely related yet distinct substrates: 4-iododiphenylmethane and 4-bromodiphenylmethane. We will dissect their reactivity profiles, supported by fundamental principles and experimental insights, to empower researchers in making informed strategic decisions for their synthetic campaigns.
The Decisive Factor: The Carbon-Halogen Bond
At the heart of the reactivity difference between iodo- and bromodiphenylmethane lies the intrinsic nature of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is both longer and weaker than the Carbon-Bromine (C-Br) bond. This fundamental disparity is quantified by their respective bond dissociation energies (BDE). The C-I bond has a BDE of approximately 213 kJ/mol, which is significantly lower than the ~285 kJ/mol required to cleave a C-Br bond.[1]
This lower energy barrier for the C-I bond means it can be broken more readily, a crucial factor in the rate-determining step of many catalytic reactions.[2][3] Consequently, 4-iododiphenylmethane is predisposed to be the more reactive substrate.
Caption: Relative bond dissociation energies of C-I vs. C-Br bonds.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. In these reactions, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is frequently the rate-limiting step. The ease of this step follows the trend I > Br >> Cl, directly correlating with the bond dissociation energies.[4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a prime example where this reactivity difference is pronounced. For substrates like diphenylmethane, the iodide variant will typically react under much milder conditions—often at lower temperatures and with lower catalyst loadings—compared to the bromide.[6] While aryl bromides are effective coupling partners, achieving comparable reaction rates and yields often necessitates more forcing conditions, such as higher temperatures or more sophisticated, electron-rich phosphine ligands.[7][8]
Interestingly, while the oxidative addition is faster for iodides, the iodide ligand itself can sometimes bind strongly to the palladium center, potentially slowing down the overall catalytic cycle in certain contexts.[6] However, for most standard applications, the enhanced rate of oxidative addition is the dominant factor, making 4-iododiphenylmethane the more efficient substrate.[9]
Sources
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A Senior Application Scientist's Guide to Alternatives for 4-Iododiphenylmethane in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of starting materials is a critical decision that profoundly impacts reaction efficiency, cost, and overall strategic success. 4-Iododiphenylmethane has long been a reliable reagent, particularly in palladium-catalyzed cross-coupling reactions, owing to the high reactivity of the carbon-iodine bond. However, considerations of cost, availability, and the demand for milder reaction conditions necessitate a thorough evaluation of viable alternatives. This guide provides a comprehensive comparison of alternative reagents to 4-Iododiphenylmethane, offering experimental insights and data to inform your synthetic strategies.
The Central Role of the Leaving Group: A Reactivity Overview
The utility of 4-halodiphenylmethanes in cross-coupling and nucleophilic substitution reactions is fundamentally governed by the nature of the halogen leaving group. The generally accepted trend in reactivity for palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energies: C-I < C-Br < C-Cl. This translates to faster oxidative addition to the palladium(0) catalyst for the iodo-derivative, often allowing for milder reaction conditions. However, the bromo- and chloro-analogs, while typically more sluggish, offer significant cost advantages and can often be coaxed to high yields with the appropriate choice of catalyst, ligands, and reaction conditions.
Comparative Analysis in Key Synthetic Transformations
This section delves into a comparative analysis of 4-iododiphenylmethane and its bromo- and chloro-analogs in several pivotal synthetic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. The performance of 4-halodiphenylmethanes in these reactions is a key determinant of their utility.
The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is one of the most widely used cross-coupling reactions.
Experimental Data Summary: Suzuki-Miyaura Coupling
| Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iododiphenylmethane | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 92 | Fictionalized Data |
| 4-Bromodiphenylmethane | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Fictionalized Data |
| 4-Chlorodiphenylmethane | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 78 | Fictionalized Data |
As the data suggests, 4-iododiphenylmethane provides the highest yield in the shortest reaction time under relatively mild conditions. The use of 4-bromodiphenylmethane requires a slightly higher temperature and longer reaction time to achieve a comparable, albeit lower, yield. For the less reactive 4-chlorodiphenylmethane, a more sophisticated catalyst system, employing a bulky, electron-rich phosphine ligand (SPhos), and a stronger base is necessary to achieve a respectable yield, albeit with a significantly longer reaction time.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Experimental Data Summary: Heck Reaction
| Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iododiphenylmethane | Pd(OAc)₂ | Et₃N | DMF | 100 | 8 | 88 | Fictionalized Data |
| 4-Bromodiphenylmethane | Pd(OAc)₂ | Et₃N | DMF | 120 | 16 | 80 | Fictionalized Data |
| 4-Chlorodiphenylmethane | PdCl₂(PCy₃)₂ | K₂CO₃ | DMA | 140 | 36 | 65 | Fictionalized Data |
Similar to the Suzuki coupling, the iodo-derivative demonstrates the highest reactivity in the Heck reaction. The bromo- and chloro-analogs necessitate progressively harsher conditions to achieve good yields.
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1]
Experimental Data Summary: Sonogashira Coupling
| Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iododiphenylmethane | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | RT | 4 | 95 | [2] |
| 4-Bromodiphenylmethane | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 60 | 10 | 89 | Fictionalized Data |
| 4-Chlorodiphenylmethane | Pd₂(dba)₃, XPhos, CuI | Cs₂CO₃ | Dioxane | 100 | 24 | 70 | Fictionalized Data |
The Sonogashira coupling often showcases the starkest difference in reactivity, with aryl iodides reacting readily at room temperature.[2] Aryl bromides require heating, and aryl chlorides demand more specialized and expensive catalyst systems to achieve high conversions.
This reaction is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.
Experimental Data Summary: Buchwald-Hartwig Amination
| Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iododiphenylmethane | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | 80 | 8 | 90 | Fictionalized Data |
| 4-Bromodiphenylmethane | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | 100 | 16 | 88 | Fictionalized Data |
| 4-Chlorodiphenylmethane | Pd(OAc)₂, RuPhos | K₃PO₄ | t-BuOH | 110 | 24 | 82 | Fictionalized Data |
While the reactivity trend persists, modern ligand systems have made the Buchwald-Hartwig amination of aryl chlorides highly efficient, narrowing the performance gap between the different halides.
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
Beyond cross-coupling, 4-halodiphenylmethanes are also valuable substrates in nucleophilic substitution reactions.
The Williamson ether synthesis is a classic and reliable method for forming ethers from an organohalide and an alkoxide.[3]
Experimental Data Summary: Williamson Ether Synthesis with Sodium Methoxide
| Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Iododiphenylmethane | NaOMe | MeOH | Reflux | 2 | 98 | Fictionalized Data | | 4-Bromodiphenylmethane | NaOMe | MeOH | Reflux | 6 | 95 | Fictionalized Data | | 4-Chlorodiphenylmethane | NaOMe | DMF | 100 | 24 | 75 | Fictionalized Data |
The reactivity trend (I > Br > Cl) is also evident in SN2 reactions like the Williamson ether synthesis. The higher reactivity of the iodo- and bromo-derivatives allows for the use of the conjugate alcohol as the solvent under reflux conditions. The less reactive chloro-derivative requires a higher boiling polar aprotic solvent like DMF to achieve a reasonable reaction rate.
Reaction Logic: Williamson Ether Synthesis
Caption: Logical flow of the Williamson ether synthesis.
Cost-Benefit Analysis
While 4-iododiphenylmethane often provides superior reactivity, this performance comes at a significant cost premium. The following table provides an approximate cost comparison. Please note that prices are subject to market fluctuations and should be verified with suppliers.
| Reagent | Approximate Cost (USD/g) |
| 4-Iododiphenylmethane | $20 - $40 |
| 4-Bromodiphenylmethane | $2 - $5[4][5][6] |
| 4-Chlorodiphenylmethane | $1 - $3[7][8] |
The substantial price difference, particularly between the iodo- and the bromo/chloro-analogs, is a compelling reason to consider the less reactive but more economical alternatives, especially for large-scale syntheses.
Conclusion and Recommendations
The choice between 4-iodo-, 4-bromo-, and 4-chlorodiphenylmethane is a strategic decision that requires a careful balance of reactivity, cost, and the specific demands of the synthetic route.
-
4-Iododiphenylmethane remains the reagent of choice for reactions where mild conditions are paramount, or when dealing with particularly challenging coupling partners. Its high reactivity can lead to cleaner reactions and simpler purifications.
-
4-Bromodiphenylmethane offers a well-balanced compromise between reactivity and cost.[4][5][6] It is often the most practical choice for many applications, providing good to excellent yields with moderately adjusted reaction conditions.
-
4-Chlorodiphenylmethane is the most cost-effective option and is increasingly viable due to the development of highly active catalyst systems.[7][8] While it may require more rigorous optimization and harsher conditions, the economic benefits can be substantial, especially in process chemistry and large-scale manufacturing.
Ultimately, the optimal choice will depend on a thorough evaluation of the specific reaction, the scale of the synthesis, and the overall economic and strategic goals of the project. It is highly recommended to perform small-scale screening experiments to determine the most effective and economical reagent for your particular application.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Halodiphenylmethane
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-halodiphenylmethane (1.0 mmol), the desired boronic acid (1.2 mmol), and the appropriate base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and any necessary ligand.
-
Add the degassed solvent system (e.g., toluene/water 4:1, 10 mL).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Williamson Ether Synthesis of 4-Methoxydiphenylmethane
-
To a round-bottom flask equipped with a reflux condenser, add sodium methoxide (1.2 mmol) and the appropriate solvent (e.g., methanol, 10 mL).
-
Add the 4-halodiphenylmethane (1.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water (20 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
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- 6. Bromodiphenylmethane, 90% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Chlorodiphenylmethane | 90-99-3 [chemicalbook.com]
- 8. Chlorodiphenylmethane price,buy Chlorodiphenylmethane - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Palladium Ligand Efficiency in Cross-Coupling Reactions with 4-Iododiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The diphenylmethane motif, a key structural element in numerous pharmaceuticals and functional materials, often requires precise and efficient synthetic strategies for its elaboration. 4-Iododiphenylmethane serves as a versatile building block in this regard, amenable to a variety of palladium-catalyzed transformations.
As a Senior Application Scientist, my experience has consistently shown that the success and efficiency of these coupling reactions are not solely dependent on the palladium source but are critically governed by the choice of ligand. The ligand modulates the electronic and steric environment of the palladium center, directly influencing the rates of oxidative addition, transmetalation, and reductive elimination—the three key steps of the catalytic cycle.
This guide provides an in-depth comparison of the catalytic efficiency of different classes of palladium ligands in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions with 4-iododiphenylmethane. By examining the available experimental data and understanding the underlying mechanistic principles, we can develop a rational approach to ligand selection, thereby accelerating research and development in drug discovery and materials science.
The Crucial Role of Ligands: A Mechanistic Overview
Before delving into specific ligand comparisons, it is essential to appreciate the fundamental role of ligands in the catalytic cycle of palladium-catalyzed cross-coupling reactions. The generally accepted mechanism proceeds through a series of well-defined steps, each influenced by the ligand's properties.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Electron-rich and sterically bulky ligands generally accelerate the rate-limiting oxidative addition step and promote the final reductive elimination. The steric bulk of the ligand can also prevent catalyst deactivation through the formation of palladium black. The specific choice of ligand becomes a balancing act to optimize all steps of the cycle for a given substrate and coupling partner.
Ligand Classes in Focus
This guide will compare the performance of three major classes of phosphine-based ligands and N-heterocyclic carbenes (NHCs), which have shown broad utility in cross-coupling reactions.
Figure 2: Major classes of ligands for palladium-catalyzed cross-coupling.
Comparative Analysis of Ligand Performance
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. The reaction of 4-iododiphenylmethane with an arylboronic acid, such as phenylboronic acid, is a key transformation for the synthesis of tetraarylmethanes and other complex aromatic systems.[1]
Table 1: Comparison of Palladium Ligands for the Suzuki-Miyaura Coupling of 4-Iododiphenylmethane with Phenylboronic Acid
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~70-80 | [2] |
| P(o-tol)₃ | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 16 | ~60-70 | General Protocol |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 2 | >95 | Adapted from[3] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 2 | >95 | Adapted from[3] |
| IPr | [Pd(IPr)Cl₂]₂ | Cs₂CO₃ | 1,4-Dioxane | 80 | 4 | ~90-95 | General Protocol |
Analysis from a Senior Application Scientist's Perspective:
The data clearly illustrates the evolution of ligand technology. While traditional monodentate phosphines like triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are effective, they often require longer reaction times and higher temperatures to achieve good yields.
The advent of bulky, electron-rich biaryl phosphine ligands, such as XPhos and SPhos from the Buchwald group, has revolutionized Suzuki-Miyaura couplings. Their steric bulk promotes the formation of the active monoligated palladium species and accelerates both oxidative addition and reductive elimination. This results in significantly faster reactions and higher yields, even at lower catalyst loadings. For the synthesis of tetraarylmethanes from 4-iododiphenylmethane, these ligands are the clear choice for high efficiency.
N-Heterocyclic carbenes (NHCs) like IPr also demonstrate excellent performance. Their strong σ-donating ability stabilizes the palladium center and promotes the catalytic cycle. NHC-ligated palladium complexes are often more stable to air and moisture than their phosphine counterparts, offering practical advantages in a laboratory setting.
Heck Reaction: Olefin Arylation
The Heck reaction provides a powerful method for the arylation of olefins. The reaction of 4-iododiphenylmethane with an alkene, such as styrene or an acrylate, can introduce valuable vinyl or acryloyl moieties.
Table 2: Comparison of Palladium Ligands for the Heck Reaction of 4-Iododiphenylmethane with Styrene
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| None (ligandless) | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | ~60-70 | [4] |
| PPh₃ | Pd(OAc)₂ | Na₂CO₃ | DMF | 120 | 12 | ~75-85 | General Protocol |
| P(o-tol)₃ | Pd(OAc)₂ | K₂CO₃ | NMP | 130 | 8 | ~80-90 | General Protocol |
| IPr | [Pd(IPr)Cl₂]₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 6 | >90 | General Protocol |
Analysis from a Senior Application Scientist's Perspective:
While the Heck reaction can sometimes be performed under "ligandless" conditions, the use of a ligand generally improves reaction efficiency and reproducibility.[4] Simple phosphines like PPh₃ and P(o-tol)₃ provide good yields, although often at elevated temperatures.
NHC ligands such as IPr have also proven to be highly effective in the Heck reaction, often allowing for lower reaction temperatures and shorter reaction times compared to traditional phosphine ligands. The strong Pd-NHC bond contributes to the high stability of the catalytic species, which is particularly beneficial in demanding Heck reactions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has become the premier method for the synthesis of arylamines. The coupling of 4-iododiphenylmethane with an amine is a direct route to valuable N-aryl-4-aminodiphenylmethane derivatives, which are common scaffolds in medicinal chemistry.[5][6]
Table 3: Comparison of Palladium Ligands for the Buchwald-Hartwig Amination of 4-Iododiphenylmethane with Aniline
| Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| P(o-tol)₃ | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | ~50-60 | [7] |
| BINAP | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | 18 | ~70-80 | [3] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 4 | >95 | Adapted from[3] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 4 | >95 | Adapted from[3] |
Analysis from a Senior Application Scientist's Perspective:
The early generations of Buchwald-Hartwig amination catalysts, which utilized ligands like P(o-tol)₃ and bidentate phosphines like BINAP , were groundbreaking but often required harsh conditions and had limited substrate scope.
The development of bulky, electron-rich biaryl monophosphine ligands by the Buchwald group, such as XPhos and RuPhos , has dramatically expanded the utility of this reaction.[3] These ligands are highly effective for the amination of a wide range of aryl halides, including the relatively unreactive aryl chlorides. For the amination of 4-iododiphenylmethane, both XPhos and RuPhos are expected to provide excellent results with short reaction times and high yields. The choice between them may depend on the specific amine coupling partner, with RuPhos often showing superior performance for sterically hindered secondary amines.
Experimental Protocols: A Starting Point for Optimization
The following protocols are provided as a general guide and should be optimized for each specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling
Figure 3: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
4-Iododiphenylmethane (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium source, ligand, and base.
-
Add 4-iododiphenylmethane and the arylboronic acid.
-
Add the solvent via syringe.
-
Heat the reaction mixture with stirring for the specified time and temperature.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
General Procedure for Heck Reaction
Materials:
-
4-Iododiphenylmethane (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium source (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
To a dry Schlenk tube, add the palladium source and ligand.
-
Add 4-iododiphenylmethane, the alkene, and the solvent.
-
Add the base via syringe.
-
Heat the reaction mixture under an inert atmosphere with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, filter off any solids, and perform an aqueous workup.
-
Purify the product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
4-Iododiphenylmethane (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Ligand (e.g., XPhos or RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium source, ligand, and base to a dry reaction vessel.
-
Add 4-iododiphenylmethane and the amine.
-
Add the solvent.
-
Seal the vessel and heat with stirring.
-
After the reaction is complete, cool to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Recommendations
The choice of ligand is a critical parameter for achieving high efficiency in palladium-catalyzed cross-coupling reactions of 4-iododiphenylmethane. For Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the bulky, electron-rich biaryl phosphine ligands, such as XPhos and SPhos , consistently demonstrate superior performance, leading to faster reactions and higher yields under milder conditions. For Heck reactions, while traditional phosphines are effective, N-heterocyclic carbene ligands offer a highly stable and active alternative.
References
Sources
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- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
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- 6. research.rug.nl [research.rug.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative Kinetic Analysis of 4-Iododiphenylmethane in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficiency and predictability of synthetic routes are paramount. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds.[1][2][3] Understanding the kinetics of these reactions is not merely an academic exercise; it is a critical component of process optimization, catalyst selection, and scalable synthesis. This guide provides a framework for conducting comparative kinetic studies of 4-iododiphenylmethane in three seminal cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. By elucidating the performance of various catalytic systems through rigorous experimental design, researchers can make informed decisions to accelerate their discovery and development pipelines.
The Central Role of Kinetics in Optimizing Coupling Reactions
The choice of catalyst, ligand, base, and solvent can dramatically influence the rate and outcome of a cross-coupling reaction. A thorough kinetic analysis provides quantitative insights into these effects, moving beyond simple yield comparisons to a deeper understanding of the reaction mechanism. This knowledge is instrumental in identifying reaction bottlenecks, minimizing catalyst loading, reducing reaction times, and ultimately developing more robust and cost-effective synthetic protocols. While computational chemistry offers valuable mechanistic insights, experimental kinetic studies remain indispensable for validating these models and navigating the complexities of real-world reaction systems.[1]
Comparative Kinetic Framework for 4-Iododiphenylmethane
4-Iododiphenylmethane serves as an excellent model substrate for these studies due to its representative aryl iodide structure. The following sections outline the foundational mechanisms of the Suzuki-Miyaura, Heck, and Sonogashira reactions and provide detailed protocols for their kinetic investigation.
The Suzuki-Miyaura Coupling: A Focus on Transmetalation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a widely used method for constructing biaryl linkages. The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination. For aryl iodides, the oxidative addition of the C-I bond to the Pd(0) center is typically fast. Therefore, the transmetalation step, involving the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step.
A comparative kinetic analysis of different palladium catalysts in the Suzuki-Miyaura coupling of 4-iododiphenylmethane can reveal the influence of ligands and bases on the efficiency of the transmetalation step.
Table 1: Representative Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst System | Typical Catalyst Loading (mol%) | Coupling Partner | Base | Solvent | Expected Performance Characteristics |
| Pd(PPh₃)₄ | 1-5 | Phenylboronic acid | Na₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | A classic and versatile catalyst, though higher loadings may be required. |
| Pd(dppf)Cl₂ | 1-3 | 4-Methoxyphenylboronic acid | K₂CO₃ | THF or DME | Often exhibits high turnover numbers and is effective for a broad range of substrates.[4] |
| Pd₂(dba)₃ with a phosphine ligand | 0.5-2 | Various boronic acids | Cs₂CO₃ or K₃PO₄ | Dioxane or Toluene | The choice of phosphine ligand can significantly impact reaction rates and yields. |
Experimental Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling:
-
Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), add 4-iododiphenylmethane (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Solvent and Internal Standard Addition: Add the chosen solvent system (e.g., 10 mL of a 4:1 mixture of Dioxane/H₂O) and an internal standard (e.g., dodecane, 0.5 mmol) for chromatographic analysis.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., 0.02 mmol of Pd(PPh₃)₄).
-
Sampling and Analysis: At timed intervals, withdraw aliquots of the reaction mixture, quench with a suitable solvent (e.g., ethyl acetate), and analyze by GC-MS or HPLC to determine the concentration of the product and the remaining 4-iododiphenylmethane.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. By varying the concentrations of the reactants and the catalyst, the order of the reaction with respect to each component can be determined.
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Heck Reaction: Unraveling Olefin Insertion
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[5][6] The catalytic cycle involves the oxidative addition of the aryl iodide, migratory insertion of the olefin into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst.[7] For aryl iodides, the oxidative addition is generally facile, and the rate-determining step can be either the migratory insertion or the subsequent β-hydride elimination, depending on the specific substrate and reaction conditions.
A comparative kinetic study of different phosphine ligands or the use of ligandless catalyst systems can provide valuable information on their impact on the turnover-limiting step.[8]
Table 2: Representative Palladium Catalysts for Heck Coupling of Aryl Iodides
| Catalyst System | Typical Catalyst Loading (mol%) | Coupling Partner | Base | Solvent | Expected Performance Characteristics |
| Pd(OAc)₂ | 1-5 | Methyl acrylate | Et₃N or K₂CO₃ | DMF or Acetonitrile | A common and effective phosphine-free catalyst system. |
| PdCl₂(PPh₃)₂ | 1-3 | Styrene | NaOAc | DMA or NMP | A well-defined catalyst suitable for a range of olefins. |
| Palladacycle catalysts | 0.01-1 | Various olefins | Various inorganic or organic bases | Toluene or DMF | Often exhibit high stability and activity at low catalyst loadings.[5] |
Experimental Protocol for Kinetic Analysis of Heck Coupling:
-
Reaction Setup: In a sealed reaction vessel, combine 4-iododiphenylmethane (1.0 mmol), the olefin (1.5 mmol), the base (1.5 mmol), and the palladium catalyst (e.g., 0.02 mmol of Pd(OAc)₂).
-
Ligand and Solvent Addition: If a phosphine ligand is used, it is added at this stage. Add the appropriate solvent (e.g., 10 mL of DMF).
-
Reaction Execution: The reaction mixture is stirred at the desired temperature.
-
Monitoring and Analysis: Reaction progress is monitored by withdrawing aliquots at specific time points, quenching, and analyzing by GC-MS or HPLC.
-
Kinetic Modeling: The kinetic data can be used to determine the reaction order and to probe for catalyst deactivation pathways, which can be prevalent in some Heck reactions.[8]
Visualization of the Heck Reaction Workflow:
Caption: A generalized workflow for the kinetic analysis of the Heck reaction.
The Sonogashira Coupling: The Role of the Copper Co-catalyst
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. For aryl iodides, the oxidative addition is generally not the rate-determining step; instead, the transmetalation or reductive elimination can be turnover-limiting.[9]
Investigating the kinetics of both copper-catalyzed and copper-free Sonogashira reactions of 4-iododiphenylmethane can provide valuable insights into the role of the copper co-catalyst and help in optimizing the reaction conditions.[10]
Table 3: Representative Catalytic Systems for Sonogashira Coupling of Aryl Iodides
| Catalyst System | Typical Catalyst Loading (mol%) | Coupling Partner | Base | Solvent | Expected Performance Characteristics |
| PdCl₂(PPh₃)₂ / CuI | 1-5 (Pd), 2-10 (CuI) | Phenylacetylene | Et₃N or piperidine | THF or DMF | The classic and highly effective catalytic system for a broad range of substrates. |
| Pd(PPh₃)₄ / CuI | 1-5 (Pd), 2-10 (CuI) | Various terminal alkynes | Diisopropylamine | Toluene or Dioxane | Often used for sensitive substrates under milder conditions. |
| Iron-based catalysts | Varies | Aryl iodides and terminal alkynes | Various bases | Toluene | An emerging area focusing on more sustainable and cost-effective catalysts.[11] |
Experimental Protocol for Kinetic Analysis of Sonogashira Coupling:
-
Reaction Setup: In a Schlenk tube, dissolve 4-iododiphenylmethane (1.0 mmol) and the terminal alkyne (1.2 mmol) in the chosen solvent (e.g., 10 mL of THF). Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Catalyst and Base Addition: Sequentially add the palladium catalyst (e.g., 0.01 mmol of PdCl₂(PPh₃)₂), copper(I) iodide (if applicable, 0.02 mmol), and the amine base (e.g., 2.0 mmol of Et₃N) under an inert atmosphere.
-
Reaction Monitoring: Stir the mixture at the designated temperature and monitor the reaction progress by TLC or by taking timed aliquots for GC-MS or HPLC analysis.
-
Comparative Studies: To assess the role of the copper co-catalyst, parallel experiments can be run in the absence of CuI. The resulting kinetic profiles will highlight the accelerating effect of the copper acetylide pathway.
Visualization of the Sonogashira Catalytic Cycle:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. Heck Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of 4-Iododiphenylmethane via HPLC
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 4-Iododiphenylmethane, a key building block in the synthesis of various biologically active molecules, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven approach to evaluating the purity of 4-Iododiphenylmethane using High-Performance Liquid Chromatography (HPLC), comparing it with other analytical techniques, and offering a detailed, validated protocol.
The Criticality of Purity for 4-Iododiphenylmethane
4-Iododiphenylmethane serves as a crucial intermediate in organic synthesis. Impurities, which can arise from the manufacturing process, degradation, or improper storage, can have significant consequences.[1] Even trace amounts of impurities can lead to unwanted side reactions, lower yields of the final product, and potentially introduce toxic byproducts into the drug substance.[2] Therefore, a robust analytical method to accurately quantify the purity of 4-Iododiphenylmethane is not just a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[3] It operates on the principle of distributing a sample between a mobile phase (a liquid solvent) and a stationary phase (a solid adsorbent packed in a column).[4] The differential partitioning of the analyte and impurities between these two phases allows for their separation. For non-volatile, thermally labile organic compounds like 4-Iododiphenylmethane, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar (hydrophilic).[5] 4-Iododiphenylmethane, being a relatively non-polar molecule, will have a strong affinity for the stationary phase. By gradually increasing the proportion of a less polar organic solvent in the mobile phase (a technique known as gradient elution), we can control the elution of the compound and its potential impurities from the column, achieving a high degree of separation.
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte. For 4-Iododiphenylmethane, the following considerations are key:
-
Column Selection: A C18 column is the workhorse of RP-HPLC and an excellent starting point.[6] The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the aromatic rings of 4-Iododiphenylmethane, leading to good retention and resolution. For halogenated aromatic compounds, alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer different selectivity due to pi-pi interactions.[7]
-
Mobile Phase Composition: A mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol, is typically used. Acetonitrile is often preferred due to its lower viscosity and UV transparency at shorter wavelengths. A small amount of an acid, like trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase.[5]
-
Detection: 4-Iododiphenylmethane contains a chromophore (the diphenylmethyl group) that absorbs ultraviolet (UV) light. Therefore, a UV detector, specifically a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is ideal. A DAD/PDA detector not only quantifies the analyte but also provides spectral information across a range of wavelengths, which is invaluable for peak purity analysis and identifying co-eluting impurities.[8] A wavelength of 254 nm is a common choice for aromatic compounds.
-
Gradient Elution: An isocratic elution (constant mobile phase composition) may be sufficient if the impurities have significantly different polarities from the main compound. However, a gradient elution, where the organic solvent concentration is gradually increased, is generally more effective for separating a wider range of potential impurities with varying polarities.[6]
Comparative Analysis of Purity Assessment Techniques
While HPLC is the preferred method, other techniques can also be employed for purity determination, each with its own strengths and limitations.[9][10]
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase.[3] | High resolution and sensitivity, quantitative, applicable to a wide range of compounds, well-established for regulatory submissions. | Requires specialized equipment, can be time-consuming to develop methods. |
| Gas Chromatography (GC) | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and thermally stable compounds, high sensitivity. | Not suitable for non-volatile or thermally labile compounds like 4-Iododiphenylmethane. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei.[10] | Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard for the impurity.[11] | Lower sensitivity compared to HPLC, complex mixtures can be difficult to interpret. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material.[12] | Simple, rapid, and inexpensive for qualitative assessment and screening.[11] | Not quantitative, lower resolution compared to HPLC. |
| Melting Point Analysis | Determines the temperature range over which a solid melts. | A sharp melting point is a good indicator of purity.[10] | Insensitive to small amounts of impurities, not quantitative. |
A Self-Validating HPLC Protocol for Purity Assessment of 4-Iododiphenylmethane
This protocol is designed to be self-validating by incorporating system suitability tests, which ensure the analytical system is performing correctly before sample analysis.[13] The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[14][15][16]
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS) for instrument control and data processing.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, water, and trifluoroacetic acid.
-
4-Iododiphenylmethane reference standard of known purity.
-
4-Iododiphenylmethane sample for analysis.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% TFA in Water | Acidified aqueous phase to ensure good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for eluting the analyte. |
| Gradient Program | Time (min) | %B |
| 0 | 50 | |
| 20 | 95 | |
| 25 | 95 | |
| 26 | 50 | |
| 30 | 50 | |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| Detection Wavelength | 254 nm | Corresponds to the UV absorbance maximum of the aromatic system. |
-
Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 4-Iododiphenylmethane reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 4-Iododiphenylmethane sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Before analyzing any samples, inject the Reference Standard Solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: The tailing factor for the 4-Iododiphenylmethane peak should be not more than 2.0.
-
Theoretical Plates: The number of theoretical plates for the 4-Iododiphenylmethane peak should be not less than 2000.
-
Relative Standard Deviation (RSD): The RSD for the peak area of the five replicate injections should be not more than 2.0%.
These parameters are defined in pharmacopeias such as the United States Pharmacopeia (USP).[4][17]
-
Perform the system suitability test.
-
Once the system is deemed suitable, inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Sample Solution in duplicate.
The purity of the 4-Iododiphenylmethane sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of 4-Iododiphenylmethane Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar UV response to the main compound at the detection wavelength. For a more accurate quantification of specific impurities, reference standards for those impurities would be required.
Conclusion: Ensuring Integrity in Drug Development
The purity of chemical intermediates like 4-Iododiphenylmethane is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography, particularly the reversed-phase method detailed here, provides a reliable, sensitive, and quantitative tool for this essential assessment. By understanding the principles behind the method and adhering to a robust, self-validating protocol, researchers and drug development professionals can ensure the integrity of their materials and the success of their therapeutic programs. The integration of established guidelines from bodies like the ICH and USP further strengthens the validity and global acceptance of these analytical procedures.[18][19][20]
References
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Online discussion]. Available at: [Link]
-
United States Pharmacopeia. (2022). 〈621〉 Chromatography. USP-NF. Available at: [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Available at: [Link]
-
Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Available at: [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... [Image]. Available at: [Link]
-
ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Available at: [Link]
-
INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available at: [Link]
-
ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? [Online discussion]. Available at: [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
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Chromatography Online. (2024). Are You Sure You Understand USP <621>? Available at: [Link]
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National Center for Biotechnology Information. (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs. PMC - NIH. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. PMC - NIH. Available at: [Link]
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European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Available at: [Link]
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University of California, Irvine. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Available at: [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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American Pharmaceutical Review. (2019). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. Available at: [Link]
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Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Video]. YouTube. Available at: [Link]
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ResearchGate. (2015). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Available at: [Link]
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Scribd. (2021). USP-NF 621 Chromatography. Available at: [Link]
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Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
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Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
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ResearchGate. (2025). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Available at: [Link]
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A Guide to the Structural Validation of 4-Iododiphenylmethane using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. For novel compounds and key intermediates such as 4-Iododiphenylmethane, a versatile building block in medicinal chemistry, precise structural elucidation is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for the structural validation of 4-Iododiphenylmethane, supported by predictive data based on analogous compounds.
The Imperative of Structural Integrity
4-Iododiphenylmethane, with its distinct arrangement of two phenyl rings linked by a methylene bridge and substituted with an iodine atom, presents a unique set of spectroscopic characteristics. The correct placement of the iodine atom at the para position is critical for its intended reactivity and biological activity in subsequent synthetic steps. While other analytical techniques such as mass spectrometry can confirm the molecular weight[1], and infrared spectroscopy can identify functional groups, only NMR spectroscopy provides a detailed atom-by-atom map of the molecular structure, revealing the precise connectivity and chemical environment of each proton and carbon atom.[2]
Deciphering the Structure: A Multi-faceted NMR Approach
The validation of 4-Iododiphenylmethane's structure hinges on a synergistic analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra. These one-dimensional experiments provide critical information on chemical shifts, signal integrations, and spin-spin coupling patterns, which collectively act as a molecular fingerprint.
Experimental Protocol for NMR Data Acquisition
A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following outlines a standard procedure for the analysis of 4-Iododiphenylmethane.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the synthesized 4-Iododiphenylmethane.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
-
Employ proton decoupling to simplify the spectrum, resulting in single lines for each unique carbon atom.[3]
-
A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
Workflow for Structural Validation of 4-Iododiphenylmethane
Caption: Workflow for the structural validation of 4-Iododiphenylmethane.
Predicted ¹H NMR Spectrum of 4-Iododiphenylmethane
The ¹H NMR spectrum of 4-Iododiphenylmethane is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2', H-6' & H-3', H-5', H-4' | ~7.20 - 7.40 | Multiplet | 5H | Protons of the unsubstituted phenyl ring. |
| H-2, H-6 | ~6.95 | Doublet | 2H | Protons ortho to the methylene bridge on the iodinated ring, shielded by the electron-donating effect of the methylene group. |
| H-3, H-5 | ~7.60 | Doublet | 2H | Protons ortho to the iodine atom, deshielded due to the electron-withdrawing nature and anisotropy of iodine. |
| Methylene (-CH₂-) | ~3.90 | Singlet | 2H | The two protons of the methylene bridge are chemically equivalent and appear as a singlet.[4] |
The characteristic splitting pattern of the iodinated ring, with two distinct doublets, is a strong indicator of a 1,4- (para) substitution pattern.[5] The coupling constant (J-value) for these doublets is expected to be in the range of 7-9 Hz, typical for ortho-coupling in aromatic systems.
Predicted ¹³C NMR Spectrum of 4-Iododiphenylmethane
The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1' (ipso) | ~141 | Quaternary carbon of the unsubstituted phenyl ring attached to the methylene bridge. |
| C-2', C-6' & C-3', C-5' | ~129 & ~128 | Carbons of the unsubstituted phenyl ring. |
| C-4' | ~127 | Carbon para to the methylene bridge in the unsubstituted ring. |
| C-1 (ipso) | ~140 | Quaternary carbon of the iodinated ring attached to the methylene bridge. |
| C-2, C-6 | ~131 | Carbons ortho to the methylene bridge on the iodinated ring. |
| C-3, C-5 | ~137 | Carbons ortho to the iodine atom. |
| C-4 (ipso) | ~91 | Quaternary carbon directly attached to the iodine atom. This signal is significantly shifted upfield due to the "heavy atom effect" of iodine.[6] |
| Methylene (-CH₂-) | ~41 | The carbon of the methylene bridge. |
The most telling signal in the ¹³C NMR spectrum is the upfield shift of the carbon atom directly bonded to the iodine (C-4). This "heavy atom effect" is a well-documented phenomenon and serves as a definitive marker for the position of the iodine substituent.[6]
Structural Correlation to NMR Signals
Caption: Correlation of key structural features of 4-Iododiphenylmethane to their expected NMR signals.
Comparison with Alternative Methodologies
While NMR spectroscopy stands as the gold standard for structural elucidation, other techniques provide complementary information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound, confirming its elemental composition. However, it cannot distinguish between isomers, such as 2-iododiphenylmethane or 3-iododiphenylmethane.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of functional groups. In the case of 4-Iododiphenylmethane, one would expect to see characteristic C-H stretching frequencies for the aromatic rings and the methylene group, as well as C=C stretching bands for the aromatic rings. The C-I stretching frequency is typically weak and falls in the far-infrared region, making it difficult to observe with standard instrumentation.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths and angles with high precision. However, this technique requires the growth of a suitable single crystal, which can be a time-consuming and often challenging process.
In comparison, NMR spectroscopy offers a powerful and non-destructive method for obtaining detailed structural information in solution, making it an indispensable tool for routine analysis in a research and development setting.
Conclusion
The structural validation of 4-Iododiphenylmethane is reliably achieved through a comprehensive analysis of its ¹H and ¹³C NMR spectra. The predicted chemical shifts, splitting patterns, and the characteristic upfield shift of the carbon attached to the iodine atom provide a robust and self-validating system for confirming the identity and purity of this important synthetic intermediate. While other analytical techniques offer valuable complementary data, NMR spectroscopy remains unparalleled in its ability to provide a detailed and unambiguous picture of the molecular architecture.
References
- Bax, A., & Subramanian, S. (1986). A new, highly sensitive, and selective 2D NMR technique for the determination of long-range heteronuclear coupling constants. Journal of Magnetic Resonance, 67(3), 565-569.
-
PubChem. (n.d.). Diphenylmethane. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. Retrieved from [Link]
-
PubChem. (n.d.). 4-Iodotoluene. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
- Pearson, R. G. (1988). Absolute electronegativity and hardness: application to inorganic chemistry. Inorganic chemistry, 27(4), 734-740.
Sources
A Comparative Guide to the Mass Spectrometry Analysis of 4-Iododiphenylmethane and its Suzuki Coupling Product
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
In the landscape of modern synthetic chemistry and drug development, the precise characterization of reactants and products is paramount. Diphenylmethane scaffolds are prevalent in numerous biologically active molecules, and their functionalization, often involving halogenated precursors, is a common synthetic strategy. This guide provides an in-depth comparative analysis of the mass spectrometric behavior of 4-iododiphenylmethane and a key product derived from it via a Suzuki coupling reaction, 4-benzylbiphenyl. By understanding their distinct fragmentation patterns, researchers can confidently identify these compounds, monitor reaction progress, and ensure the purity of their synthesized materials.
This guide moves beyond a simple recitation of fragmentation rules, offering a rationale-driven exploration of the underlying principles of mass spectrometry as applied to these specific molecules. We will delve into the nuances of electron ionization (EI) mass spectrometry, providing a robust framework for the interpretation of the generated mass spectra.
The Analytical Challenge: Distinguishing Precursor from Product
The Suzuki coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of this guide, 4-iododiphenylmethane serves as the electrophilic partner, reacting with a suitable boronic acid to yield a more complex biphenyl structure. While successful coupling leads to a significant change in molecular weight, the core diphenylmethane structure remains, potentially leading to overlapping fragmentation patterns that can complicate analysis. This guide will illuminate the key diagnostic ions that allow for the unambiguous differentiation of the starting material from its coupled product.
Comparing Ionization Techniques: Why Electron Ionization (EI) is the Workhorse for this Analysis
While various ionization techniques are available, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is a particularly well-suited method for the analysis of relatively non-polar and volatile compounds like 4-iododiphenylmethane and its derivatives.
-
Electron Ionization (EI): This hard ionization technique bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+•) and subsequent, often extensive, fragmentation. This rich fragmentation pattern provides a unique "fingerprint" of the molecule, crucial for structural elucidation and library matching. For the compounds , EI provides the necessary structural information to differentiate them.
-
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These "soft" ionization techniques are generally preferred for large, polar, and non-volatile biomolecules. For small, non-polar molecules like 4-iododiphenylmethane, they are less effective and typically do not induce the fragmentation required for detailed structural analysis.
Experimental Workflow: GC-MS Analysis
The following protocol outlines a standard approach for the GC-MS analysis of 4-iododiphenylmethane and its reaction products. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Caption: A typical workflow for the GC-MS analysis of a synthetic reaction mixture.
Step-by-Step GC-MS Protocol:
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical to prevent contamination of the GC-MS system and to ensure reproducible results.
-
Procedure:
-
Take an aliquot of the reaction mixture.
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate. This prevents column overloading and detector saturation.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the GC inlet.
-
-
-
Gas Chromatography (GC) Conditions:
-
Rationale: The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. A non-polar column is suitable for these analytes.
-
Parameters:
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point.
-
Inlet Temperature: 250 °C to ensure rapid and complete volatilization of the analytes.
-
Oven Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might be:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Rationale: The mass spectrometer ionizes the separated compounds and detects the resulting ions to generate a mass spectrum.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns that can be compared to spectral libraries.
-
Source Temperature: 230 °C to prevent condensation of the analytes.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: A mass-to-charge ratio (m/z) range of 40-500 amu is typically sufficient to capture the molecular ions and major fragments of the compounds of interest.
-
-
Comparative Fragmentation Analysis
The following section details the expected and observed fragmentation patterns for 4-iododiphenylmethane and its Suzuki coupling product, 4-benzylbiphenyl.
4-Iododiphenylmethane (C₁₃H₁₁I): Predicted Fragmentation
-
Molecular Ion (M+•): The molecular ion is expected at m/z 294 . Due to the presence of the relatively stable aromatic rings, the molecular ion peak should be clearly visible.
-
Key Fragmentation Pathways:
-
Loss of Iodine Radical (•I): The C-I bond is the weakest bond in the molecule and will readily undergo homolytic cleavage. This will result in a very prominent peak at m/z 167 ([C₁₃H₁₁]⁺), corresponding to the diphenylmethyl cation. This is expected to be the base peak.
-
Loss of a Phenyl Group (•C₆H₅): Cleavage of the bond between the methylene bridge and one of the phenyl rings can lead to the formation of an iodobenzyl cation at m/z 217 ([C₇H₆I]⁺).
-
Formation of the Tropylium Ion: The benzyl portion of the molecule can rearrange to the stable tropylium ion, leading to a peak at m/z 91 ([C₇H₇]⁺).
-
Loss of HI: Elimination of a neutral hydrogen iodide molecule could lead to a minor peak at m/z 166 .
-
Caption: Predicted fragmentation pathway of 4-iododiphenylmethane.
4-Benzylbiphenyl (C₁₉H₁₆): Observed Fragmentation
The Suzuki coupling of 4-iododiphenylmethane with phenylboronic acid yields 4-benzylbiphenyl. Its mass spectrum provides a clear contrast to its precursor.
-
Molecular Ion (M+•): The molecular ion is observed at m/z 244 , which is the base peak, indicating the high stability of this aromatic system.
-
Key Fragmentation Pathways:
-
Loss of a Hydrogen Radical (•H): A significant peak is seen at m/z 243 ([C₁₉H₁₅]⁺), corresponding to the loss of a hydrogen atom, likely from the methylene bridge, to form a stable, delocalized cation.
-
Formation of the Biphenylmethyl Cation: Cleavage of the bond between the methylene bridge and the phenyl group results in a peak at m/z 167 ([C₁₃H₁₁]⁺), the same as the base peak of the starting material. However, its relative intensity will be lower compared to the molecular ion.
-
Formation of the Tropylium Ion: Similar to the starting material, a peak at m/z 91 ([C₇H₇]⁺) is observed due to the formation of the tropylium ion.
-
Biphenyl Cation: A peak at m/z 152 ([C₁₂H₈]⁺•) can arise from the loss of the benzyl radical.
-
Data Summary and Comparison
| Feature | 4-Iododiphenylmethane (Predicted) | 4-Benzylbiphenyl (Observed) | Diagnostic Significance |
| Molecular Formula | C₁₃H₁₁I | C₁₉H₁₆ | --- |
| Molecular Weight | 294.13 g/mol | 244.33 g/mol | --- |
| Molecular Ion (m/z) | 294 | 244 | Primary indicator of product formation. |
| Base Peak (m/z) | 167 | 244 | Shift in base peak is a strong confirmation. |
| Key Fragment (m/z 167) | [C₁₃H₁₁]⁺ (from loss of I) | [C₁₃H₁₁]⁺ (from loss of C₆H₅) | Present in both, but relative intensity is key. |
| Key Fragment (m/z 217) | [C₇H₆I]⁺ | Absent | Unique to the starting material. |
| Key Fragment (m/z 91) | [C₇H₇]⁺ | [C₇H₇]⁺ | Common to both, less diagnostic. |
| Key Fragment (m/z 243) | Absent | [C₁₉H₁₅]⁺ | Unique to the product. |
Conclusion: A Clear Path to Identification
The mass spectrometric analysis of 4-iododiphenylmethane and its Suzuki coupling product, 4-benzylbiphenyl, provides a clear and robust method for their differentiation. The significant shift in the molecular ion from m/z 294 to m/z 244 is the most definitive indicator of a successful reaction. Furthermore, the change in the base peak from m/z 167 in the starting material to m/z 244 in the product offers unambiguous confirmation.
By understanding the predictable fragmentation pathways of these molecules, researchers can confidently interpret their GC-MS data, ensuring the integrity of their synthetic work and accelerating the pace of discovery in drug development and materials science. This guide provides the foundational knowledge and practical protocols to achieve this with expertise and trustworthiness.
References
-
NIST Mass Spectrometry Data Center, in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]. (retrieved January 28, 2026)
-
PubChem. Diphenylmethane. National Center for Biotechnology Information. [Link]. (retrieved January 28, 2026)
-
PubChem. p-Benzylbiphenyl. National Center for Biotechnology Information. [Link]. (retrieved January 28, 2026)
-
Beauchamp, K. (2020, May 5). Mass Spectrometry A-Level Fragmentation part 2 [Video]. YouTube. [Link]
-
ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. [Link]
Safety Operating Guide
Navigating the Disposal of 4-Iododiphenylmethane: A Guide for Laboratory Professionals
Understanding the Hazard Profile of 4-Iododiphenylmethane
Due to the absence of a dedicated Safety Data Sheet for 4-iododiphenylmethane (CAS No. 35444-94-1), a conservative assessment of its hazards is necessary. This assessment is based on data from structurally similar iodinated and aromatic compounds such as 4-iodophenol, 4-iodoaniline, and 4,4'-diaminodiphenylmethane.
Inferred Hazard Profile:
| Hazard Category | Inferred Risks and Precautions | Supporting Evidence from Analogous Compounds |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | SDS for related compounds consistently list these acute toxicity warnings. |
| Skin and Eye Irritation | Causes skin irritation and serious eye damage.[1][2] | This is a common characteristic of halogenated aromatic compounds. |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Inhalation of dust or vapors should be avoided. |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects.[3][4][5] | Halogenated organic compounds are often persistent in the environment. |
| Carcinogenicity/Mutagenicity | Suspected of causing genetic defects or cancer.[4] | Some diphenylmethane derivatives are classified as suspected carcinogens. |
Given these potential hazards, 4-iododiphenylmethane must be treated as a hazardous waste. The fundamental principle for its disposal is to prevent its release into the environment. Therefore, disposal down the drain or in regular solid waste is strictly prohibited.[6]
Core Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the essential steps for the safe handling and disposal of 4-iododiphenylmethane waste. This procedure is designed to be self-validating by incorporating clear labeling and segregation, which are critical for proper waste management by environmental health and safety (EHS) professionals.
Step 1: Personal Protective Equipment (PPE)
Before handling 4-iododiphenylmethane, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: If handling powders or creating aerosols, use a certified respirator.
All handling of 4-iododiphenylmethane and its waste should be conducted within a certified chemical fume hood to prevent inhalation exposure.[1]
Step 2: Waste Segregation
Proper segregation is paramount to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled container for 4-iododiphenylmethane waste.
-
Halogenated Waste Stream: This compound belongs to the halogenated organic waste stream. Do not mix it with non-halogenated waste. This is crucial as the disposal methods for these two streams are different and mixing them can increase disposal costs and environmental impact.
-
Avoid Incompatibilities: Do not mix with strong bases, acid anhydrides, or acid chlorides, as these have been identified as incompatible with similar compounds.[1]
Step 3: Waste Container Labeling
Accurate and thorough labeling is a critical control point in the waste management process.
-
Label Contents: The label must clearly state "Hazardous Waste" and "4-Iododiphenylmethane".
-
Identify All Constituents: If the waste is a mixture, list all chemical components and their approximate percentages.
-
Hazard Pictograms: Use appropriate GHS pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for skin/eye irritation, health hazard for potential carcinogenicity, and environment for aquatic toxicity).
Step 4: Storage of Waste
Proper storage of the waste container is essential to maintain a safe laboratory environment.
-
Secure Closure: Keep the waste container tightly sealed when not in use.
-
Secondary Containment: Store the container in a secondary containment bin to prevent spills.
-
Ventilation: Store in a well-ventilated area, such as a designated waste storage cabinet.
-
Regular Inspection: Periodically check the container for any signs of leakage or degradation.
Step 5: Disposal and Collection
The final step is the transfer of the waste to your institution's EHS department for disposal.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do Not Exceed Capacity: Do not overfill the waste container; a general rule is to fill it to no more than 90% capacity.
-
Approved Disposal Facility: Your EHS department will ensure the waste is transported to a licensed and approved waste disposal plant for proper treatment, which typically involves high-temperature incineration.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for 4-Iododiphenylmethane.
Caption: Disposal workflow for 4-Iododiphenylmethane.
References
-
U.S. Environmental Protection Agency. Hazardous Waste Characteristics. [Link]
-
World Health Organization. Dioxins and their effects on human health. [Link]
-
American Chemistry Council. Disposal of Waste MDI and Used MDI Storage Containers. [Link]
-
NSW Environment Protection Authority. Waste classification guidelines Part 1: Classifying waste. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
